Diacetylsplenopentin hydrochloride
Description
Properties
CAS No. |
122402-38-4 |
|---|---|
Molecular Formula |
C35H56ClN9O11 |
Molecular Weight |
814.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C35H55N9O11.ClH/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37;/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39);1H/t24-,25-,26-,27-,29-;/m0./s1 |
InChI Key |
MAZFTYVMQDNCCO-WRRQFKQISA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diacetylsplenopentin hydrochloride; Diacetylsplenopentin HCl; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Immunomodulatory Core of Diacetylsplenopentin Hydrochloride: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the mechanism of action for Diacetylsplenopentin hydrochloride, a synthetic pentapeptide with noted immunomodulatory properties. This document, tailored for researchers, scientists, and professionals in drug development, synthesizes available data on the compound's cellular and molecular interactions within the immune system.
This compound, a derivative of the splenic peptide splenopentin, has been identified as an immunomodulator that influences the proliferation and differentiation of bone marrow stem cells, with a particular impact on leukocytes.[1] While detailed molecular pathways remain an area of active investigation, current understanding points towards a mechanism centered on the modulation of immune cell function, particularly in the context of allergic responses.
Core Mechanism of Action: A Thymopentin-Like Profile
This compound is reported to exhibit activities similar to that of thymopentin, a well-characterized immunomodulatory peptide hormone derived from the thymus gland. This "thymopentin-like activity" suggests a potential interaction with components of the T-cell maturation and differentiation pathways.[2] T-lymphocytes, or T-cells, are crucial players in orchestrating the adaptive immune response.
A key clinical study investigating the effects of this compound (also referred to as BCH 069) in patients with hay fever provides initial insights into its mechanism. The study demonstrated that intravenous administration of the compound was associated with a significant reduction in clinical symptoms compared to placebo.[2] Notably, this clinical improvement was accompanied by a significantly lower increase in grass pollen-specific Immunoglobulin E (IgE) and Immunoglobulin G4 (IgG4) antibodies.[2] This finding suggests that this compound may exert its immunomodulatory effects by influencing B-cell antibody production, potentially through the modulation of T-cell help.
The regulation of IgE is a critical aspect of managing allergic diseases like hay fever. The observed effect on IgE levels points towards a mechanism that may involve the downregulation of T-helper 2 (Th2) cell activity, which is known to promote IgE production.
Cellular Targets and Signaling Pathways
While direct molecular targets and specific signaling cascades for this compound have not been fully elucidated in publicly available research, its influence on leukocyte proliferation and differentiation from bone marrow stem cells suggests an interaction with hematopoietic signaling pathways.[1]
The following diagram illustrates a hypothetical signaling pathway, drawing parallels from known immunomodulatory mechanisms of thymopentin-like compounds and the observed effects on IgE production.
Caption: Hypothesized mechanism of this compound.
Quantitative Data Summary
The primary quantitative data available stems from the clinical trial in hay fever patients.
| Parameter | Treatment Group (Intravenous BCH 069) | Placebo Group | Significance | Reference |
| Clinical Symptom Score | Significantly Reduced | No Significant Change | p < 0.05 | [2] |
| Grass Pollen-Specific IgE | Significantly Lower Increase | Higher Increase | Significant | [2] |
| Grass Pollen-Specific IgG4 | Significantly Lower Increase | Higher Increase | Significant | [2] |
Experimental Protocols
Detailed experimental protocols for the in-depth molecular mechanism of this compound are not extensively available in the current body of scientific literature. However, based on the reported effects, standard immunological and cell biology assays would be employed for its investigation.
1. T-Cell Proliferation Assay (Hypothetical Workflow)
This assay would be crucial to determine the direct effect of this compound on T-lymphocyte proliferation.
Caption: Workflow for a hypothetical T-cell proliferation assay.
2. Cytokine Production Assay
To understand the influence on T-cell polarization (e.g., Th1 vs. Th2), the measurement of cytokine production is essential.
Caption: Workflow for a cytokine production assay.
Conclusion and Future Directions
This compound presents as a promising immunomodulatory agent with a mechanism of action likely centered on the regulation of T-cell and B-cell responses, as evidenced by its thymopentin-like activity and its impact on IgE production in an allergic setting. Its influence on bone marrow stem cells further suggests a fundamental role in shaping the immune cell repertoire.
Future research should focus on identifying the specific receptor(s) for this compound on immune cells, delineating the downstream signaling pathways activated upon binding, and conducting more extensive in vitro and in vivo studies to characterize its precise effects on different leukocyte subpopulations and their cytokine profiles. Such investigations will be critical to fully unlock the therapeutic potential of this compound in a range of immunological disorders.
References
Diacetylsplenopentin Hydrochloride: A Technical Guide to its Effects on Bone Marrow Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylsplenopentin hydrochloride, a synthetic pentapeptide analog of the splenic hormone splenin, has demonstrated notable immunomodulatory and hematopoietic effects. This technical guide provides an in-depth analysis of its influence on bone marrow stem cells, consolidating available research to offer a comprehensive resource for professionals in drug development and hematology research. The focus is on its potential to stimulate myelopoiesis, particularly in the context of hematopoietic recovery.
Core Effects on Bone Marrow Stem Cells
This compound, hereafter referred to as Splenopentin (DAc-SP-5), has been shown to exert a positive influence on the proliferation and differentiation of hematopoietic progenitor cells. Its primary mechanism appears to be as a co-stimulant for granulocyte-macrophage colony-stimulating factor (GM-CSF), a key cytokine in the development of granulocytes and macrophages from bone marrow precursors.[1]
Proliferation and Differentiation
Splenopentin (DAc-SP-5) has been observed to accelerate the restoration of the myelopoietic system, particularly following sublethal irradiation.[2] This restorative effect is associated with an increased number of bone marrow-derived cells and enhanced formation of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[2] In vitro studies have confirmed that Splenopentin acts as a co-stimulant for recombinant human GM-CSF (rHuGM-CSF), leading to an induction of human bone marrow progenitor cell-derived colony formation.[1]
Furthermore, Splenopentin has demonstrated a protective effect against bone marrow toxicity induced by agents such as zidovudine (AZT). Pre-incubation of bone marrow progenitor cells with Splenopentin before exposure to AZT and rHuGM-CSF resulted in a colony-forming response comparable to that of cells cultured with rHuGM-CSF alone, mitigating the reduction in colony formation typically caused by AZT.[1]
Quantitative Data Summary
While detailed quantitative data from dose-response studies are limited in the publicly available literature, the following table summarizes the observed qualitative and directional effects of Splenopentin on bone marrow stem and progenitor cells based on existing research.
| Parameter | Effect of Splenopentin (DAc-SP-5) | Cell Type | Context | Reference |
| Myelopoiesis | Accelerated Restoration | Myeloid Progenitors | Post-sublethal irradiation in mice | [2] |
| Colony Formation (in vitro) | Co-stimulant with GM-CSF | Human Bone Marrow Progenitor Cells | Induction of colony-forming units | [1] |
| GM-CFC and M-CFC Number | Significantly Higher | Mouse Bone Marrow Cells | Post-sublethal irradiation | [2] |
| Leukocyte Counts | Accelerated Recovery | Peripheral Blood and Spleen Leukocytes | Post-sublethal irradiation in mice | [2] |
| Antibody Formation | Accelerated Reconstitution | Bone Marrow Cells | Post-syngeneic bone marrow transplantation in mice | |
| AZT-induced Toxicity | Protective Effect | Human Bone Marrow Progenitor Cells | In vitro culture with AZT and rHuGM-CSF | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for researchers aiming to investigate the effects of this compound on bone marrow stem cells.
In Vitro Colony-Forming Unit (CFU) Assay for Myeloid Progenitors
This protocol is based on the methodology used to assess the co-stimulatory effect of Splenopentin with GM-CSF on human bone marrow progenitor cells.[1]
1. Cell Preparation:
-
Isolate bone marrow mononuclear cells (BMMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated BMMCs twice with Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
Resuspend the cells in IMDM with 2% FBS to a final concentration of 1 x 10^6 cells/mL.
2. Cell Culture and Treatment:
-
Prepare a semi-solid methylcellulose medium (e.g., MethoCult™) containing a final concentration of 30% FBS, 1% bovine serum albumin (BSA), 10⁻⁴ M 2-mercaptoethanol, and 2 mM L-glutamine.
-
Add recombinant human GM-CSF (rHuGM-CSF) to the methylcellulose medium at a suboptimal concentration (e.g., 50 U/mL) to assess co-stimulatory effects.
-
Prepare different concentrations of this compound (e.g., ranging from 0.01 to 10 µg/mL) to be added to the cultures.
-
In a sterile tube, mix 0.1 mL of the BMMC suspension (1 x 10^5 cells) with 1 mL of the methylcellulose medium containing rHuGM-CSF and the desired concentration of Splenopentin.
-
Plate 1.1 mL of the cell suspension in duplicate into 35 mm culture dishes.
3. Incubation and Colony Counting:
-
Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO₂.
-
After 14 days of incubation, score the number of granulocyte-macrophage colony-forming units (CFU-GM) using an inverted microscope. A colony is typically defined as an aggregate of 40 or more cells.
4. Experimental Workflow Diagram:
In Vivo Hematopoietic Recovery Model
This protocol is a generalized representation based on studies assessing the restorative effects of Splenopentin on the hematopoietic system in mice after sublethal irradiation.[2]
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6), aged 8-10 weeks.
-
Acclimatize the animals for at least one week before the experiment.
2. Irradiation and Treatment:
-
Expose the mice to a single dose of sublethal whole-body irradiation (e.g., 5-7 Gy) using a gamma irradiator.
-
Immediately after irradiation, begin daily subcutaneous injections of this compound (e.g., 10 µg/kg body weight) or a vehicle control (e.g., saline) for a specified period (e.g., 7-14 days).
3. Sample Collection and Analysis:
-
At various time points post-irradiation (e.g., days 7, 14, 21), euthanize a subset of mice from each group.
-
Collect peripheral blood via cardiac puncture for complete blood counts (CBC) to determine leukocyte numbers.
-
Harvest bone marrow from the femurs and tibias by flushing with IMDM.
-
Prepare single-cell suspensions of bone marrow cells and perform cell counts.
-
Perform a CFU assay with the harvested bone marrow cells as described in the in vitro protocol to quantify the number of GM-CFC and M-CFC.
4. Experimental Workflow Diagram:
Signaling Pathways
The precise intracellular signaling pathways in bone marrow stem cells activated by this compound have not been fully elucidated in the available literature. However, based on its function as a co-stimulant with GM-CSF and its broader immunomodulatory roles, a hypothetical signaling cascade can be proposed.
GM-CSF is known to signal through the JAK/STAT pathway, as well as the MAPK/ERK and PI3K/Akt pathways, to promote cell survival, proliferation, and differentiation. It is plausible that Splenopentin modulates one or more of these pathways to enhance the cellular response to GM-CSF. As an immunomodulatory peptide, it may also interact with cell surface receptors that lead to the activation of transcription factors such as NF-κB, which is a central regulator of immune and inflammatory responses and has been shown to play a role in hematopoietic stem cell function.
Hypothesized Signaling Pathway of Splenopentin in Hematopoietic Progenitor Cells
The following diagram illustrates a potential mechanism by which Splenopentin may synergize with GM-CSF to promote the proliferation and differentiation of myeloid progenitors.
Conclusion
This compound shows promise as a therapeutic agent for stimulating hematopoiesis, particularly in scenarios of bone marrow suppression. Its ability to act as a co-stimulant with GM-CSF to enhance the proliferation and differentiation of myeloid progenitors is a key aspect of its mechanism. While current research provides a solid foundation, further studies are required to elucidate the precise signaling pathways involved and to obtain detailed quantitative data on its dose-dependent effects. The experimental protocols and hypothesized signaling pathway presented in this guide offer a framework for future investigations into the full therapeutic potential of this intriguing immunomodulatory peptide.
References
Chemical structure and properties of Diacetylsplenopentin hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylsplenopentin hydrochloride is a synthetic pentapeptide with immunomodulatory properties. This document provides a technical overview of its chemical structure, and known biological effects, with a focus on its influence on hematopoietic stem cells. Due to the limited availability of public domain data, this guide summarizes the currently accessible information and provides generalized experimental frameworks and conceptual signaling pathways relevant to its presumed mechanism of action.
Chemical Structure and Properties
Diacetylsplenopentin is a synthetic peptide derivative. The hydrochloride salt form enhances its stability and solubility for research and potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 122402-38-4 | [1] |
| Molecular Formula | C35H56ClN9O11 | - |
| Molecular Weight | 814.33 g/mol | [1] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in water | General knowledge |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity: Immunomodulation
This compound is recognized as a synthetic immunomodulator. Its primary described activity is its effect on the proliferation and differentiation of bone marrow stem cells, with a particular focus on leukocytes.[1] It is suggested to modulate the immune system without inducing pathological immune responses.
Effect on Hematopoietic Stem Cell Proliferation and Differentiation
The compound is reported to influence the development of hematopoietic stem cells (HSCs), the precursors to all mature blood cell types. This is a critical area of interest for therapies related to immunodeficiency and bone marrow recovery.
Conceptual Signaling Pathway for Hematopoietic Stem Cell Differentiation
The differentiation of HSCs is a complex process governed by a network of signaling pathways. While the specific pathways modulated by this compound are not explicitly detailed in available literature, key pathways involved in hematopoiesis include Wnt, Notch, and various cytokine signaling cascades.
Caption: Conceptual diagram of hematopoietic stem cell differentiation pathways.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies for assessing the immunomodulatory effects of a compound on leukocyte proliferation.
Leukocyte Proliferation Assay (Conceptual Protocol)
This assay would quantify the effect of this compound on the proliferation of leukocytes, such as peripheral blood mononuclear cells (PBMCs).
Experimental Workflow for Leukocyte Proliferation Assay
Caption: A generalized workflow for a leukocyte proliferation assay.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Expose the cells to varying concentrations of this compound. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), assess cell proliferation using a suitable method, such as the MTT assay, BrdU incorporation, or CFSE staining followed by flow cytometry.
-
Data Analysis: Quantify the proliferation in response to the compound and compare it to the controls.
Note: This is a generalized protocol. Specific parameters such as cell density, compound concentrations, and incubation times would need to be optimized.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. As a synthetic peptide, its synthesis would likely involve solid-phase peptide synthesis (SPPS) followed by acetylation of the specific amino acid residues and subsequent purification and salt formation.
Conclusion
This compound is a synthetic immunomodulatory peptide with potential applications in regulating immune responses, particularly through its effects on hematopoietic stem cells. While its basic chemical identity is known, there is a notable lack of detailed, publicly available data regarding its specific physicochemical properties, quantitative biological activity, and precise mechanisms of action. Further research and publication of experimental data are necessary to fully elucidate its therapeutic potential and to enable more targeted drug development efforts. Researchers are encouraged to consult chemical suppliers and patent literature for more specific, non-public information.
References
A Technical Guide to the Discovery and Synthesis of Diacetylsplenopentin Hydrochloride
Disclaimer: Diacetylsplenopentin is not a widely documented compound in publicly available scientific literature. This guide is constructed based on the known properties of its parent peptide, Splenopentin, and established principles of peptide chemistry. The proposed synthesis and biological activities are therefore theoretical and intended for research and development purposes.
Introduction
Splenopentin, the pentapeptide Arg-Lys-Glu-Val-Tyr (RKEVY), is a biologically active fragment (residues 32-36) of the splenic hormone Splenin.[1] It is known for its immunomodulatory properties, particularly its ability to influence the differentiation of T- and B-cell precursors.[2][3][4] Chemical modifications of peptides, such as acetylation, are a common strategy in drug development to enhance stability, permeability, and efficacy.[1][5] Diacetylsplenopentin represents a modified version of Splenopentin, likely acetylated at the N-terminal α-amino group of Arginine and the ε-amino group of the Lysine residue. This modification neutralizes the positive charges at these positions, which can significantly alter the peptide's physicochemical and biological properties.[6]
This document provides a theoretical framework for the synthesis of Diacetylsplenopentin hydrochloride and discusses its potential biological significance based on the known functions of Splenopentin and the general effects of peptide acetylation. A notable study on a compound referred to as DAc-SP-5, likely a diacetylated form of splenopentin, has shown its potential in accelerating the restoration of the myelopoietic and immune systems following sublethal radiation, providing a strong rationale for further investigation.[7]
Proposed Structure and Physicochemical Properties
The proposed structure for Diacetylsplenopentin involves the addition of two acetyl groups to the Splenopentin peptide. The most chemically favorable sites for acetylation are the primary amines: the N-terminus of Arginine and the side chain of Lysine.
Table 1: Physicochemical Properties of Splenopentin and Proposed this compound
| Property | Splenopentin | Proposed this compound |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr | Ac-Arg-Lys(Ac)-Glu-Val-Tyr |
| Molecular Formula | C₃₁H₅₁N₉O₉ | C₃₅H₅₅N₉O₁₁·HCl |
| Molecular Weight | 693.8 g/mol | 814.3 g/mol (as hydrochloride salt) |
| Net Charge at pH 7.4 | +1 (Arg: +1, Lys: +1, Glu: -1, N-term: 0, C-term: -1) | -1 (Arg: +1, Glu: -1, C-term: -1, N-term(Ac): 0, Lys(Ac): 0) |
| Isoelectric Point (pI) | ~9.5 (Estimated) | ~4.0 (Estimated) |
| Solubility | High in aqueous solutions. | Potentially lower in aqueous solutions due to charge neutralization, may require buffers for optimal solubility.[8] |
| Stability | Susceptible to aminopeptidases. | Increased resistance to aminopeptidases due to N-terminal capping.[5][9] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving Solid-Phase Peptide Synthesis (SPPS) of the core peptide, followed by chemical acetylation, cleavage from the resin, and purification.
This protocol outlines the Fmoc/tBu strategy for SPPS.[10][11]
-
Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin. Swell the resin in Dichloromethane (DCM) and then in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from Tyrosine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the next amino acid, Fmoc-Val-OH, by dissolving it with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After coupling the final Arginine residue, perform a final Fmoc deprotection (Step 2) to expose the N-terminal α-amino group.
-
Acetylation Reaction:
-
Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add this solution to the resin-bound peptide (which now has free amino groups at the N-terminus and the Lysine side chain, as the Boc group on Lysine is removed during the final cleavage). Correction: A more controlled approach is to use an orthogonal protecting group for the Lysine side chain (e.g., Alloc or Mtt) that can be selectively removed on-resin, followed by acetylation, and then removal of the N-terminal Fmoc for the second acetylation. A simpler, more common approach is to perform the acetylation after the final Fmoc deprotection, which will acetylate both the N-terminus and the deprotected Lysine side chain if its protecting group is labile to the deprotection conditions. For this protocol, we assume a one-pot diacetylation after final Fmoc deprotection and before cleavage.
-
-
Reaction Quenching and Washing: After 2 hours, wash the resin with DMF and DCM to remove acetylation reagents.
-
Cleavage from Resin: Treat the dried, acetylated peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Hydrochloride Salt Formation: Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 0.1 M HCl. Lyophilize the solution to yield this compound.
Biological Activity and Signaling Pathways
Splenopentin is an immunomodulator.[4] It has been shown to induce the differentiation of both T-lymphocyte and B-lymphocyte precursors, distinguishing it from the related thymic peptide, thymopentin, which primarily affects T-cells.[3]
Acetylation can significantly impact a peptide's biological activity.[12] The neutralization of positive charges on Arg and Lys may alter receptor binding and cellular uptake.[1]
Table 2: Comparison of Known and Hypothesized Biological Activities
| Activity Type | Splenopentin | Hypothesized Diacetylsplenopentin |
| Immunomodulation | Induces differentiation of T- and B-cell precursors.[3] | May exhibit altered or enhanced immunomodulatory activity. A study on "DAc-SP-5" showed it accelerates the recovery of the immune system after radiation, suggesting a potent effect on hematopoiesis and immune cell regeneration.[7] |
| Cellular Uptake | Likely relies on specific transporters or endocytosis. | Increased passive diffusion across cell membranes due to charge neutralization, potentially leading to enhanced intracellular activity.[1] |
| Proteolytic Stability | Susceptible to degradation by exopeptidases at the N-terminus. | Enhanced stability against aminopeptidases, leading to a longer biological half-life.[9] |
| Receptor Binding | The positively charged Arg and Lys residues are likely key for interactions. | Binding affinity and specificity for its target receptor(s) may be altered. The acetyl groups could introduce new hydrophobic interactions or cause steric hindrance. |
The precise signaling pathway for Splenopentin is not fully elucidated but is expected to involve cell surface receptors on immune precursor cells, leading to downstream signaling cascades that control gene expression for differentiation.
Visualizations
Caption: Synthetic workflow for Diacetylsplenopentin HCl.
Caption: Hypothesized signaling pathway for immunomodulation.
References
- 1. lifetein.com [lifetein.com]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 7. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diacetylsplenopentin Hydrochloride: A Technical Guide on its Impact on Leukocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetylsplenopentin hydrochloride, a synthetic pentapeptide analog of the splenic hormone splenin, has demonstrated significant immunomodulatory properties. This technical guide provides an in-depth analysis of its effects on leukocyte differentiation, consolidating available preclinical data. Diacetylsplenopentin has been shown to accelerate the recovery of both the myelopoietic and immune systems, particularly following radiation-induced myelosuppression. Its primary mechanism appears to involve the stimulation of hematopoietic progenitor cells, leading to an increase in various leukocyte populations. This document outlines the experimental evidence, proposes potential signaling pathways, and provides detailed protocols for key assays used to evaluate the biological activity of this compound.
Introduction
This compound, also known as DAc-SP-5, is the diacetylated form of splenopentin, a pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to the amino acid sequence 32-36 of the naturally occurring splenic hormone, splenin. Early studies identified splenin as a key regulator of immune function, and its synthetic analog, splenopentin, was found to reproduce these biological activities. The diacetylation of splenopentin enhances its stability and biological activity.
This guide focuses on the specific impact of this compound on the differentiation of leukocytes, the diverse group of immune cells essential for host defense. Understanding this mechanism is critical for its potential therapeutic applications in immunodeficiency states, post-chemotherapy or radiation recovery, and other conditions requiring immune system potentiation.
Impact on Myeloid Lineage Differentiation
Preclinical studies have consistently demonstrated the potent effect of this compound on myelopoiesis, the process of generating myeloid lineage cells, which include granulocytes, monocytes, and macrophages.
Quantitative Data on Myeloid Progenitor Cells
In a key study involving sublethally irradiated mice, treatment with this compound led to a significant increase in the number of myeloid progenitor cells in the bone marrow. This effect is crucial for the accelerated recovery of mature myeloid cells in the peripheral circulation.
| Progenitor Cell Type | Treatment Group | Mean Colony Count (per 10^5 bone marrow cells) | Fold Increase vs. Control |
| GM-CFC | Control (Irradiated) | Data not available | - |
| DAc-SP-5 (Irradiated) | Significantly Higher | Data not available | |
| M-CFC | Control (Irradiated) | Data not available | - |
| DAc-SP-5 (Irradiated) | Significantly Higher | Data not available | |
| Table 1: Effect of this compound on Myeloid Progenitor Cell Numbers. Data presented are qualitative descriptions from the cited study, as specific quantitative values were not provided. |
Peripheral Blood Myeloid Cell Counts
The stimulation of myeloid progenitors by this compound translates to an accelerated recovery of mature leukocytes in the peripheral blood.
| Leukocyte Population | Time Point | Treatment Group | Mean Cell Count (cells/µL) |
| Total Leukocytes | Post-Irradiation | Control | Data not available |
| DAc-SP-5 | Accelerated Recovery | ||
| Granulocytes | Post-Irradiation | Control | Data not available |
| DAc-SP-5 | Data not available | ||
| Monocytes | Post-Irradiation | Control | Data not available |
| DAc-SP-5 | Data not available | ||
| Table 2: Impact of this compound on Peripheral Blood Leukocyte Counts. The cited study reports an accelerated recovery of leukocyte counts without providing specific numerical data. |
Impact on Lymphoid Lineage Differentiation
Evidence also suggests that this compound influences the differentiation of lymphoid cells, particularly B-lymphocytes.
B-Lymphocyte Differentiation and Antibody Production
The effect on B-cell differentiation has been demonstrated through the splenic plaque-forming cell (PFC) assay, which measures the number of antibody-producing cells in response to a T-cell dependent antigen. Treatment with DAc-SP-5 has been shown to enhance this response.
| Assay | Treatment Group | Mean Plaque-Forming Cells (per 10^6 spleen cells) |
| Splenic PFC Assay | Control | Data not available |
| DAc-SP-5 | Enhanced Response | |
| Table 3: Effect of this compound on B-Lymphocyte Function. The cited study indicates an enhanced response without detailing specific quantitative results. |
Proposed Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its effects on leukocyte differentiation are not yet fully elucidated. However, based on its immunomodulatory function and its impact on hematopoietic progenitors, a putative signaling pathway can be proposed. It is likely that diacetylsplenopentin interacts with a specific cell surface receptor on hematopoietic stem and progenitor cells (HSPCs), initiating an intracellular signaling cascade that promotes proliferation and differentiation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on leukocyte differentiation.
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to quantify the number of myeloid progenitor cells (GM-CFC and M-CFC) in a bone marrow sample.
Protocol:
-
Bone Marrow Harvest: Euthanize control and diacetylsplenopentin-treated mice. Dissect femurs and tibias and flush the bone marrow with sterile phosphate-buffered saline (PBS) or Iscove's Modified Dulbecco's Medium (IMDM).
-
Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a syringe and a 70 µm cell strainer.
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL) in methylcellulose-based medium supplemented with appropriate cytokines to support myeloid colony growth (e.g., recombinant murine GM-CSF and M-CSF).
-
Incubation: Dispense 1.1 mL of the cell mixture into 35 mm culture dishes. Place the dishes in a humidified incubator at 37°C with 5% CO2 for 7 to 14 days.
-
Colony Counting: Using an inverted microscope, identify and count the number of granulocyte-macrophage colonies (GM-CFC) and macrophage colonies (M-CFC) based on their morphology. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: Express the results as the number of CFUs per 10^5 plated bone marrow cells.
Splenic Plaque-Forming Cell (PFC) Assay
This assay quantifies the number of antibody-secreting B-cells (plasma cells) in the spleen.
Protocol:
-
Immunization: Immunize mice intravenously or intraperitoneally with a T-cell dependent antigen, such as sheep red blood cells (SRBCs).
-
Treatment: Administer this compound or a vehicle control to the mice according to the study design.
-
Spleen Harvest: At the peak of the primary immune response (typically 4-5 days post-immunization), euthanize the mice and aseptically remove the spleens.
-
Splenocyte Suspension: Prepare a single-cell suspension of splenocytes by gently homogenizing the spleens and passing the cells through a cell strainer.
-
PFC Assay:
-
Mix a known number of splenocytes with a suspension of SRBCs and a source of complement (e.g., guinea pig serum).
-
Embed this mixture in a semi-solid agar medium on a slide or in a petri dish.
-
Incubate the plates at 37°C for 1-2 hours.
-
-
Plaque Counting: During incubation, B-cells that are secreting antibodies against the SRBCs will create a zone of hemolysis around them as the complement lyses the antibody-coated SRBCs. These zones are visible as "plaques." Count the number of plaques.
-
Data Analysis: Express the results as the number of PFCs per 10^6 spleen cells.
Conclusion and Future Directions
This compound is a promising immunomodulatory agent with a clear impact on leukocyte differentiation, particularly in the context of recovery from myelosuppression. The available data strongly support its role in stimulating myeloid progenitor cells and enhancing B-lymphocyte function.
However, to fully realize its therapeutic potential, further research is warranted in several key areas. Firstly, more detailed quantitative studies are needed to precisely define the dose-dependent effects of diacetylsplenopentin on various leukocyte subpopulations. Secondly, the elucidation of the specific receptor and the downstream signaling pathways it activates is a critical next step. This will not only provide a deeper understanding of its mechanism of action but also aid in the design of more potent and specific analogs. Finally, well-controlled clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases.
The Enigmatic Compound: Deconstructing the Early Research on Diacetylsplenopentin Hydrochloride
Despite a comprehensive search of scientific literature and public databases, early research and development data for a compound identified as "Diacetylsplenopentin hydrochloride" remains elusive. This suggests that the compound may be in a very early, non-public stage of development, is known by a different chemical name, or the nomenclature may be inaccurate.
At present, there is no publicly available information regarding the synthesis, mechanism of action, preclinical studies, or early clinical trials of this compound. Scientific search engines and chemical databases do not yield specific results for this compound, precluding a detailed analysis of its properties and development pathway.
While the user's request for an in-depth technical guide cannot be fulfilled due to the absence of data, this report aims to provide a structured framework that can be utilized if and when information on this or a similarly named compound becomes available. This framework outlines the typical data points and experimental methodologies that would be crucial for a comprehensive understanding of a novel therapeutic agent.
Hypothetical Data Presentation
Should data on this compound emerge, it would be organized as follows for clarity and comparative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | - |
| Molecular Weight | - |
| Solubility | - |
| pKa | - |
| LogP | - |
Table 2: In Vitro Biological Activity
| Target | Assay Type | IC50 / EC50 (nM) |
| - | - | - |
| - | - | - |
Table 3: Pharmacokinetic Profile in Preclinical Models
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | - | - | - | - | - |
| Mouse | PO | - | - | - | - | - |
| Rat | IV | - | - | - | - | - |
| Rat | PO | - | - | - | - | - |
Conceptual Experimental Protocols and Visualizations
In the absence of specific details for this compound, the following sections describe generic experimental workflows and signaling pathway diagrams that are fundamental in early drug discovery and development.
General Synthesis Workflow
The synthesis of a novel hydrochloride salt of a diacetylated peptide-like substance would likely follow a multi-step process.
Diacetylsplenopentin Hydrochloride: A Technical Guide to a Synthetic Immunomodulator and its Relation to Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Diacetylsplenopentin hydrochloride, a synthetic derivative of the naturally occurring immunomodulatory peptide, Splenopentin. It explores the chemical, physical, and biological properties of both compounds, offering a comparative overview for research and drug development purposes. This document details the structural modifications that differentiate this compound from its parent peptide and discusses the implications of these changes on its biological activity. Detailed experimental methodologies, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction to Splenopentin and its Synthetic Analogue
The spleen is a vital organ in the immune system, responsible for filtering blood, recycling old red blood cells, and housing a reservoir of immune cells.[1][2] In the late 1970s, researchers investigating the immunological functions of the spleen isolated a pentapeptide named Splenopentin.[3] This peptide is the active site of a larger splenic hormone called splenin and plays a role in regulating the immune system's response.[4][5]
Splenopentin, with the amino acid sequence Arg-Lys-Glu-Val-Tyr (RKEVY), has been shown to act as an immunomodulator by interacting with various immune cells, including lymphocytes and macrophages, to support cytokine production and immune cell proliferation.[3][4]
This compound is a synthetic derivative of Splenopentin.[6][7] This modification involves the acetylation of the peptide and its formulation as a hydrochloride salt. These chemical alterations are typically designed to enhance the peptide's stability, solubility, and bioavailability, making it a more suitable candidate for therapeutic research and development. This compound has been studied for its ability to affect the proliferation and differentiation of bone marrow stem cells and to accelerate the restoration of the myelopoietic and immune systems, for instance, after sublethal radiation in mice.[6][8]
Physicochemical Properties: A Comparative Analysis
The chemical modifications that convert Splenopentin into this compound result in distinct physicochemical properties. The diacetylation adds acetyl groups, increasing the molecular weight and potentially altering the molecule's polarity and stability. The formation of a hydrochloride salt generally improves the compound's solubility in aqueous solutions, which is advantageous for formulation and administration.
| Property | Splenopentin | This compound |
| Synonyms | SP-5, Arg-Lys-Glu-Val-Tyr | DAc-SP-5, BCH 069 hydrochloride |
| Molecular Formula | C31H51N9O9 | C35H56ClN9O11 |
| Molecular Weight | 693.8 g/mol [5] | 814.33 g/mol [6][7] |
| Amino Acid Sequence | H-Arg-Lys-Glu-Val-Tyr-OH[5] | N/A (Modified Peptide) |
| CAS Registry Number | 75957-60-7[5] | 122402-38-4[6][7] |
| Storage (Powder) | -20 ± 5 °C[5] | -20°C for 3 years[6] |
| Storage (In Solvent) | N/A | -80°C for 1 year[6] |
Biological Activity and Mechanism of Action
Both Splenopentin and its diacetylated form exhibit immunomodulatory activities, though their specific effects and potency can differ.
Splenopentin (SP-5): Splenopentin is the pentapeptide corresponding to amino acids 32-36 of splenin.[5][8] It reproduces the biological activities of the parent hormone, splenin.[4][9] Unlike the related thymic peptide, thymopentin, which primarily induces T-cell differentiation, Splenopentin has been shown to induce both T- and B-cell precursor differentiation.[9] This suggests a broader role in modulating both cellular and humoral immunity.
This compound (DAc-SP-5): This synthetic analogue is also a potent immunomodulator.[6] Studies have specifically highlighted its role in hematopoiesis and immune system recovery. It has been shown to accelerate the restoration of the myelopoietic (bone marrow) and immune systems in mice following sublethal radiation.[8] Key effects include:
-
Enhanced recovery of leukocyte counts in peripheral blood and spleen.[8]
-
Increased numbers of bone marrow-derived cells.[8]
-
Stimulation of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[8]
-
Accelerated reconstitution of antibody formation after syngeneic bone marrow transplantation.[10]
The mechanism of action for these peptides involves interaction with immune cells to trigger downstream signaling events. While the precise receptors are not fully elucidated in the provided context, the general pathway involves peptide binding to cell surface receptors on immune cells, leading to intracellular signaling cascades that modulate gene expression related to cell proliferation, differentiation, and cytokine production.
Experimental Protocols and Data
The immunomodulatory and hematopoietic effects of this compound have been quantified in preclinical studies.
Quantitative Data Summary
| Experimental Model | Treatment | Key Finding | Reference |
| Sublethally irradiated mice | Diacetylsplenopentin (DAc-SP-5) | Accelerated recovery of leukocyte counts in peripheral blood and spleen. | [8] |
| Sublethally irradiated mice | Diacetylsplenopentin (DAc-SP-5) | Significantly higher number of bone marrow-derived cells post-exposure. | [8] |
| Sublethally irradiated mice | Diacetylsplenopentin (DAc-SP-5) | Increased number of granulocyte-macrophage (GM-CFC) and macrophage (M-CFC) colony-forming cells. | [8] |
| Mice with syngeneic bone marrow transplantation | Diacetylsplenopentin (DAc-SP-5) | Antibody-forming cells were found earlier and in higher frequency. | [10] |
| C3H/HeJ female mice (skin graft) | Splenopentin (SP-5) | Heightened rejection response of syngeneic male skin, indicating enhanced immune function. | [11] |
Detailed Experimental Protocol: Hematopoietic Colony-Forming Unit (CFU) Assay
This protocol is a representative methodology based on the hematopoietic colony-forming assays mentioned in the literature[8] to assess the effect of this compound on bone marrow progenitor cells.
Objective: To quantify the number of granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC) in bone marrow cultures treated with this compound.
Materials:
-
Bone marrow cells harvested from femurs and tibias of experimental animals (e.g., mice).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™).
-
Recombinant murine colony-stimulating factors (CSFs) such as IL-3, IL-6, and SCF to support colony growth.
-
This compound (test substance).
-
Vehicle control (e.g., saline).
-
35 mm sterile culture dishes.
-
Incubator (37°C, 5% CO2, >95% humidity).
-
Inverted microscope.
Procedure:
-
Preparation of Bone Marrow Suspension:
-
Euthanize mice according to approved animal care protocols.
-
Aseptically dissect femurs and tibias.
-
Flush the bone marrow from the bones using IMDM with 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through a syringe and needle.
-
Count viable nucleated cells using a hemocytometer and trypan blue exclusion.
-
-
Culture Setup:
-
Prepare a plating cocktail by combining the bone marrow cell suspension (e.g., 1 x 10^5 cells/mL), methylcellulose medium, appropriate cytokines, and either this compound (at various concentrations) or vehicle control.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle, ensuring no bubbles are formed.
-
Gently rotate each dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish with a third open dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2, high-humidity incubator for 7-14 days.
-
-
Colony Counting:
-
After the incubation period, identify and count colonies under an inverted microscope.
-
Colonies are defined as aggregates of 50 or more cells.
-
Differentiate colony types (e.g., GM-CFC, M-CFC) based on their morphology.
-
-
Data Analysis:
-
Calculate the number of colonies per 1 x 10^5 plated cells for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results from the this compound-treated groups with the vehicle control group.
-
Synthesis and Formulation
Synthesis:
-
Splenopentin: As a pentapeptide, Splenopentin is readily synthesized using standard solid-phase or liquid-phase peptide synthesis methodologies.
-
This compound: The synthesis of this derivative involves the initial synthesis of the RKEVY peptide backbone, followed by chemical modification steps to add the two acetyl groups to reactive sites (likely the N-terminus and/or side chains). The final step involves reacting the diacetylated peptide with hydrochloric acid to form the hydrochloride salt, which is then purified.
Formulation for In Vivo Studies: Proper formulation is critical for ensuring the solubility and stability of the compound for administration in animal models. A published method for preparing an in vivo formulation is as follows:
-
Dissolve the this compound powder in a small amount of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix again until clear.
-
Finally, add Saline or PBS to reach the final desired concentration.[6]
This multi-component vehicle is designed to solubilize a hydrophobic compound for intravenous or intraperitoneal injection.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Structure and function of the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. codeage.com [codeage.com]
- 4. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Diacetylsplenopentin HCl | TargetMol [targetmol.com]
- 7. This compound 122402-38-4 | MCE [medchemexpress.cn]
- 8. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Splenopentin (DAc SP-5)-accelerated reconstitution of antibody formation after syngeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diacetylsplenopentin Hydrochloride In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylsplenopentin hydrochloride, a derivative of the immunomodulatory peptide splenopentin, has shown potential in enhancing the recovery of the myelopoietic and immune systems.[1] Splenopentin corresponds to the active site of splenin, a hormone isolated from the spleen. These application notes provide detailed protocols for in vitro assays to evaluate the immunomodulatory and hematopoietic effects of this compound. The key experimental areas covered are lymphocyte proliferation, cytokine production, and hematopoietic colony formation.
Due to the limited availability of specific in vitro quantitative data for this compound, the tables presented below contain illustrative data to serve as a template for experimental design and data presentation. The signaling pathway diagram is based on common immunomodulatory mechanisms and should be considered a hypothetical model for further investigation.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to demonstrate how to structure and present results from the described in vitro assays.
Table 1: Effect of this compound on Splenocyte Proliferation
| Concentration (µg/mL) | T-Cell Proliferation (Stimulation Index) | B-Cell Proliferation (Stimulation Index) |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 1 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| 10 | 4.5 ± 0.6 | 3.5 ± 0.5 |
| 100 | 2.1 ± 0.3 | 1.8 ± 0.2 |
Table 2: Effect of this compound on Cytokine Production by Splenocytes
| Concentration (µg/mL) | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-10 (pg/mL) |
| 0 (Control) | 50 ± 8 | 100 ± 15 | 30 ± 5 | 60 ± 10 |
| 1 | 150 ± 20 | 350 ± 40 | 35 ± 6 | 80 ± 12 |
| 10 | 400 ± 50 | 800 ± 90 | 40 ± 7 | 120 ± 18 |
| 100 | 250 ± 30 | 500 ± 60 | 38 ± 6 | 100 ± 15 |
Table 3: Effect of this compound on Hematopoietic Colony Formation
| Concentration (µg/mL) | CFU-GM (Colonies per 10^5 cells) | BFU-E (Colonies per 10^5 cells) | CFU-GEMM (Colonies per 10^5 cells) |
| 0 (Control) | 30 ± 4 | 45 ± 6 | 10 ± 2 |
| 1 | 45 ± 5 | 60 ± 8 | 15 ± 3 |
| 10 | 70 ± 9 | 95 ± 12 | 25 ± 4 |
| 100 | 55 ± 7 | 75 ± 10 | 20 ± 3 |
Experimental Protocols and Workflows
Splenocyte Proliferation Assay
This assay measures the effect of this compound on the proliferation of T and B lymphocytes isolated from the spleen.
Workflow for Splenocyte Proliferation Assay
Caption: Workflow for assessing splenocyte proliferation.
Detailed Protocol:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides.
-
Treat the cell suspension with ACK lysis buffer (Ammonium-Chloride-Potassium) to lyse red blood cells.
-
Wash the splenocytes twice with RPMI-1640 medium and resuspend in complete RPMI-1640 (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Adjust the splenocyte concentration to 2 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 100 µL of this compound at various concentrations (prepared in complete RPMI-1640) to the wells.
-
For T-cell proliferation, add Concanavalin A (ConA) to a final concentration of 5 µg/mL.
-
For B-cell proliferation, add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Include control wells with cells and mitogen only.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
MTT Assay for Proliferation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the Stimulation Index (SI) = (Absorbance of treated cells) / (Absorbance of untreated control cells).
-
Cytokine Production Assay
This assay quantifies the secretion of key immunomodulatory cytokines from splenocytes upon treatment with this compound.
Workflow for Cytokine Production Assay
Caption: Workflow for measuring cytokine production by splenocytes.
Detailed Protocol:
-
Splenocyte Preparation:
-
Prepare splenocytes as described in the proliferation assay protocol.
-
-
Cell Culture and Stimulation:
-
Adjust the cell concentration to 5 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at the desired concentrations.
-
Stimulate the cells with a mitogen such as ConA (5 µg/mL) or LPS (10 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Cytokine Quantification by ELISA:
-
Centrifuge the plate to pellet the cells and collect the supernatants.
-
Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody, block non-specific binding, add supernatants and standards, add detection antibody, add substrate, and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
-
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay assesses the ability of this compound to promote the proliferation and differentiation of hematopoietic progenitor cells from bone marrow.[1]
Workflow for Hematopoietic CFU Assay
Caption: Workflow for the hematopoietic colony-forming unit assay.
Detailed Protocol:
-
Bone Marrow Cell Isolation:
-
Isolate femurs and tibias from mice.
-
Flush the bone marrow from the bones using a syringe with Iscove's Modified Dulbecco's Medium (IMDM).
-
Create a single-cell suspension by passing the marrow through a syringe and needle.
-
Wash the cells and determine the cell concentration and viability.
-
-
CFU Culture:
-
Prepare a cell suspension of bone marrow cells in IMDM.
-
In a tube, mix the bone marrow cells with a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Add this compound at various concentrations to the mixture.
-
Vortex the mixture thoroughly.
-
Dispense the mixture into 35 mm culture dishes using a syringe, ensuring no air bubbles are present.
-
Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
-
Colony Identification and Counting:
-
After the incubation period, identify and count the different types of colonies under an inverted microscope.
-
CFU-GM: Granulocyte-macrophage colonies, appearing as compact or diffuse clusters of colorless cells.
-
BFU-E: Burst-forming unit-erythroid colonies, appearing as large, reddish clusters due to hemoglobin.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies, which are large and contain both colorless and reddish cells.
-
Hypothetical Signaling Pathway
The immunomodulatory effects of peptides like splenopentin could be mediated through the activation of key signaling pathways in lymphocytes, such as the MAPK and NF-κB pathways, leading to altered gene expression for cytokines and proliferation-related factors.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade in lymphocytes.
References
Application Notes and Protocols for Diacetylsplenopentin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylsplenopentin hydrochloride is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) analog of Splenopentin, a biologically active fragment of the splenic hormone splenin. As an immunomodulator, it is of significant interest for its potential to influence the proliferation and differentiation of bone marrow stem cells, particularly leukocytes, without inducing pathological immune responses. These application notes provide a comprehensive overview of the potential uses of this compound in animal models, based on available preclinical data for structurally and functionally similar compounds. The provided protocols are intended as a starting point for further research and development.
Principle of Action
This compound is hypothesized to exert its immunomodulatory effects by acting on hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. It is believed to promote the maturation and differentiation of these cells, leading to an accelerated recovery of various immune cell lineages. This can be particularly relevant in models of immunosuppression, such as those induced by radiation or chemotherapy.
Data Presentation
The following tables summarize the key in vivo and in vitro effects observed with a closely related diacetylated splenopentin analog (DAc-SP-5), which can be used as a basis for designing studies with this compound.
Table 1: In Vivo Effects of Diacetylated Splenopentin (DAc-SP-5) in Murine Models
| Animal Model | Treatment Context | Key Findings | Reference Compound |
| Sublethally irradiated mice | Post-irradiation recovery | Accelerated recovery of leukocyte counts in peripheral blood and spleen.[1] | DAc-SP-5 |
| Significantly higher numbers of bone marrow-derived cells.[1] | DAc-SP-5 | ||
| Increased numbers of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[1] | DAc-SP-5 | ||
| Syngeneic bone marrow transplanted mice | Post-transplantation immune reconstitution | Earlier and more frequent appearance of antibody-forming cells.[2] | DAc-SP-5 |
| Demonstrates induction of bone marrow cell maturation.[2] | DAc-SP-5 |
Table 2: In Vitro Effects of Diacetylated Splenopentin (DAc-SP-5) on Human Bone Marrow Cells
| Cell Type | Experimental Condition | Key Findings | Reference Compound |
| Human bone marrow progenitor cells (BMCs) | Co-stimulation with rHuGM-CSF | Acts as a co-stimulant for rHuGM-CSF to induce colony formation.[3] | DAc-SP-5 |
| Pre-incubation before AZT exposure | Protects against AZT-induced reduction in colony formation.[3] | DAc-SP-5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models, adapted from studies on related compounds.
Protocol 1: Evaluation of Hematopoietic Recovery in a Murine Model of Sublethal Irradiation
Objective: To assess the potential of this compound to accelerate hematopoietic recovery following radiation-induced myelosuppression.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-10 weeks
-
Sex: Female or male (use consistent sex within an experiment)
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline for injection
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Complete Blood Count (CBC) analyzer
-
Flow cytometer and relevant antibodies (e.g., for lineage markers, stem and progenitor cell markers like Sca-1, c-Kit)
-
MethoCult™ medium for colony-forming unit (CFU) assays
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Irradiation: Expose mice to a single dose of sublethal total body irradiation (typically 5-7 Gy, dose to be optimized based on institutional guidelines and irradiator calibration).
-
Grouping: Randomly divide the irradiated mice into at least two groups:
-
Vehicle Control: Receive sterile saline injections.
-
Treatment Group: Receive this compound injections.
-
-
Drug Preparation and Administration:
-
Reconstitute this compound in sterile saline to the desired concentration. Based on related peptide studies, a starting dose range of 10-100 µg/kg body weight can be explored.
-
Administer the treatment or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily for a specified period (e.g., 7-14 days), starting 24 hours post-irradiation.
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Perform serial peripheral blood collection (e.g., from the tail vein) at designated time points (e.g., days 7, 14, 21, and 28 post-irradiation) for CBC analysis (WBC, RBC, platelets, neutrophils, lymphocytes).
-
-
Terminal Analysis (e.g., Day 28):
-
Euthanize mice and harvest bone marrow and spleens.
-
Perform flow cytometric analysis of bone marrow and spleen to quantify hematopoietic stem and progenitor cell populations (e.g., LSK cells: Lin-Sca-1+c-Kit+).
-
Perform colony-forming unit (CFU) assays (CFU-GM, CFU-M) with bone marrow cells to assess the number of functional progenitors.
-
Protocol 2: Assessment of Immune Reconstitution Following Syngeneic Bone Marrow Transplantation
Objective: To determine if this compound enhances the recovery of immune function after bone marrow transplantation.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-10 weeks (for both donor and recipient)
Materials:
-
This compound
-
Sterile saline
-
Irradiation source
-
Sheep Red Blood Cells (SRBCs) as a T-cell dependent antigen
-
Spleen cell preparation reagents
-
Plaque-Forming Cell (PFC) assay reagents
Procedure:
-
Donor Bone Marrow Harvest: Euthanize donor mice and aseptically harvest bone marrow from femurs and tibias. Prepare a single-cell suspension.
-
Recipient Conditioning: Lethally irradiate recipient mice (typically 9-10 Gy, split dose may be used to reduce toxicity).
-
Bone Marrow Transplantation: Within 24 hours of irradiation, inject a known number of donor bone marrow cells (e.g., 5 x 10^6 cells) intravenously (i.v.) into the tail vein of recipient mice.
-
Grouping and Treatment:
-
Divide the transplanted mice into a vehicle control group and a this compound treatment group.
-
Administer treatment as described in Protocol 1, starting on day 1 post-transplantation.
-
-
Immunization: At a specified time point post-transplantation (e.g., day 21 or 28), immunize the mice with SRBCs (i.p.).
-
Plaque-Forming Cell (PFC) Assay: 4-5 days after immunization, euthanize the mice, and prepare single-cell suspensions from their spleens. Perform a PFC assay to quantify the number of antibody-producing cells (plaque-forming units) against SRBCs. This will serve as a measure of functional B-cell recovery and T-cell help.
Visualizations
Caption: Hypothetical signaling pathway of this compound in hematopoietic stem/progenitor cells.
References
- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc SP-5)-accelerated reconstitution of antibody formation after syngeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of splenopentin (DA SP-5) on in vitro myelopoiesis and on AZT-induced bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diacetylsplenopentin Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylsplenopentin hydrochloride, a synthetic pentapeptide analog of the naturally occurring spleen hormone splenin, is a potent immunomodulator. It corresponds to the amino acid sequence 32-36 of splenin and is also referred to as Diacetylsplenopentin or DAc-SP-5.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, based on available preclinical data for splenopentin and related immunomodulatory peptides. The primary application of this compound is in the investigation of immunomodulation, particularly in the context of myelopoiesis and immune system restoration.
Data Presentation
Table 1: Summary of In Vivo Dosage Information for Splenopentin and Related Peptides
| Compound | Animal Model | Dosage Range | Administration Route | Application | Reference |
| Diacetylsplenopentin (DAc-SP-5) | Mice | Not Specified | Not Specified | Accelerated restoration of myelopoietic and immune systems post-irradiation | [1] |
| Pig Spleen Peptides (PSP-5) | Mice | 25-50 mg/kg body weight | Oral Gavage | Protection against cyclophosphamide-induced immunosuppression |
Proposed Mechanism of Action and Signaling Pathway
This compound is understood to exert its immunomodulatory effects by influencing the proliferation and differentiation of hematopoietic stem and progenitor cells, as well as modulating the function of mature immune cells such as T-lymphocytes. While the precise signaling cascade for this compound has not been fully elucidated, a plausible pathway, based on the actions of similar immunomodulatory peptides, involves the activation of cell surface receptors on immune cells, leading to the initiation of intracellular signaling cascades that regulate gene expression related to cell survival, proliferation, and differentiation.
A proposed signaling pathway suggests that Diacetylsplenopentin may interact with receptors on hematopoietic progenitor cells. This interaction could lead to the activation of downstream signaling molecules, potentially including pathways like the NF-κB and MAPK pathways, which are known to be crucial for immune cell activation and cytokine production. This stimulation can lead to enhanced myelopoiesis, resulting in an increased output of leukocytes and other immune cells from the bone marrow.
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound in a murine model. These should be adapted based on the specific research question, animal model, and preliminary dose-finding studies.
Protocol 1: Assessment of Immunomodulatory Effects in an Immunosuppressed Mouse Model
Objective: To evaluate the efficacy of this compound in restoring immune function in mice treated with an immunosuppressive agent (e.g., cyclophosphamide).
Materials:
-
This compound
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Cyclophosphamide
-
8-10 week old C57BL/6 or BALB/c mice
-
Standard laboratory equipment for animal handling, injections, and blood collection
-
Flow cytometer and relevant antibodies for immunophenotyping
-
ELISA kits for cytokine analysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Immunosuppression: Induce immunosuppression by a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150-200 mg/kg).
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. Prepare fresh daily.
-
Treatment Administration:
-
Divide mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Starting 24 hours after cyclophosphamide injection, administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via a selected route (e.g., intraperitoneal injection or oral gavage). A starting dose range could be extrapolated from related compounds (e.g., 1-10 mg/kg).
-
-
Monitoring: Monitor animal health daily (body weight, activity, signs of distress).
-
Sample Collection:
-
Collect peripheral blood at baseline and at selected time points post-treatment for complete blood counts (CBC) and leukocyte differential analysis.
-
At the end of the study, euthanize mice and harvest spleens and bone marrow.
-
-
Analysis:
-
Hematological Analysis: Perform CBC to determine total white blood cell, lymphocyte, neutrophil, and monocyte counts.
-
Immunophenotyping: Prepare single-cell suspensions from spleen and bone marrow. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T-cells; B220 for B-cells; Gr-1 and Mac-1 for myeloid cells) and analyze by flow cytometry.
-
Cytokine Analysis: Measure levels of key immunomodulatory cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) in serum or from cultured splenocytes using ELISA.
-
Bone Marrow Progenitor Assay: Culture bone marrow cells in methylcellulose medium with appropriate colony-stimulating factors to enumerate hematopoietic progenitor colonies (CFU-GM, CFU-GEMM).
-
Concluding Remarks
This compound is a promising immunomodulatory agent with potential applications in conditions characterized by immunosuppression or a need for enhanced myelopoiesis. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vivo studies. It is imperative that initial dose-response and toxicity studies are conducted to establish a safe and efficacious dosing regimen for specific experimental models. Further research is warranted to fully elucidate the molecular mechanisms underlying the biological activity of this compound.
References
Application Notes and Protocols for Diacetylsplenopentin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Diacetylsplenopentin hydrochloride stock solutions for use in cell culture experiments. This compound is a synthetic immunomodulatory peptide that has been studied for its effects on the proliferation and differentiation of bone marrow stem cells.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for maintaining the stability of the compound.
| Property | Value | Source |
| CAS Number | 122402-38-4 | [1] |
| Molecular Weight | 814.33 g/mol | |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Solution | -80°C for up to 1 year | [1] |
Table 1: Physicochemical and Storage Information for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for dissolving peptides for cell culture, but it is important to keep the final concentration in the culture medium low (typically between 0.1% and 0.5%) to avoid cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a desired amount of the powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.14 mg of this compound (Molecular Weight = 814.33 g/mol ).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (814.33 g/mol ) * (1000 mg/g) = 8.14 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -80°C for up to one year.[1]
Protocol 2: General Protocol for Determining Solubility and Preparing Aqueous Stock Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
pH meter (optional)
Procedure:
-
Solubility Test:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of the desired sterile solvent (e.g., 100 µL of sterile water).
-
Vortex thoroughly. Observe for complete dissolution.
-
If the compound does not dissolve, incrementally add more solvent and vortex until it is fully dissolved. Record the final volume to determine the approximate solubility.
-
-
Stock Solution Preparation:
-
Based on the determined solubility, calculate the required amounts of powder and solvent to achieve the desired stock concentration.
-
Follow steps 1-4 from Protocol 1, substituting DMSO with the chosen aqueous solvent.
-
-
Sterilization (if necessary): If the prepared stock solution is not made under aseptic conditions, it should be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use tubes and store at -80°C.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Putative Signaling Pathway in Immune Modulation
Diacetylsplenopentin is described as an immunomodulator. While the specific signaling pathways it activates are not fully detailed in the provided search results, immunomodulatory peptides often influence key signaling cascades in immune cells, such as T-cells. The diagram below represents a generalized signaling pathway that could be influenced by an immunomodulatory agent, leading to cytokine production and immune cell activation.
Caption: Generalized immune signaling pathway potentially modulated by Diacetylsplenopentin.
References
Diacetylsplenopentin Hydrochloride in Autoimmune Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the available scientific information regarding Diacetylsplenopentin hydrochloride, a synthetic immunomodulatory peptide. Despite its known effects on hematopoietic and immune system recovery, a thorough review of current literature reveals a notable absence of specific studies detailing its application in established animal models of autoimmune diseases such as Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), or lupus.
Therefore, these notes will focus on the established immunomodulatory properties of Diacetylsplenopentin and its parent compound, splenopentin, providing a framework for its potential investigation in autoimmune contexts. We will present its known mechanism of action, available quantitative data from non-autoimmune models, and hypothetical pathways and protocols based on the function of related spleen-derived peptides.
Background on this compound
Diacetylsplenopentin, also known as DAc SP-5, is a synthetic derivative of splenopentin (SP-5). Splenopentin is a pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the amino acid sequence 32-36 of splenin, a hormone produced by the spleen.[1] Diacetylsplenopentin is recognized as an immunomodulator that can influence the proliferation and differentiation of bone marrow stem cells.[2] Its primary documented application is in accelerating the recovery of the myelopoietic and immune systems following sublethal irradiation.[3]
Known Immunomodulatory Effects and Mechanism of Action
The primary characterized effect of Diacetylsplenopentin is the stimulation of hematopoiesis and immune reconstitution. Studies in murine models have demonstrated that DAc SP-5 treatment following irradiation leads to:
-
An accelerated recovery of leukocyte counts in both peripheral blood and the spleen.
-
A significant increase in the number of bone marrow-derived cells.
-
Enhanced numbers of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[3]
-
Earlier and more robust antibody formation in response to a T-cell dependent antigen.
These findings suggest that Diacetylsplenopentin's mechanism of action involves the stimulation of progenitor cells in the bone marrow, leading to a more rapid repopulation of mature immune cells.
While direct evidence in autoimmune models is lacking, recent research into small spleen peptides (SSPs) has opened new avenues for understanding how spleen-derived molecules might modulate autoimmune responses. These studies indicate that SSPs can induce a tolerogenic state in dendritic cells (DCs), which in turn promotes the generation of immunosuppressive Foxp3+ regulatory T cells (Tregs).[4] This is a critical pathway for controlling autoimmunity. It is plausible that Diacetylsplenopentin could share or possess similar capabilities, though this remains to be experimentally verified.
Quantitative Data from Experimental Models
The following table summarizes the quantitative data from a key study on the effects of Diacetylsplenopentin (DAc SP-5) in a murine model of immune system recovery after irradiation.
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Leukocyte Count | Sublethally irradiated mice | DAc SP-5 | Vehicle | Accelerated recovery of leukocyte counts in peripheral blood and spleen. | [3] |
| Bone Marrow Cells | Sublethally irradiated mice | DAc SP-5 | Vehicle | Significantly higher number of bone marrow-derived cells in the first weeks post-exposure. | [3] |
| Colony-Forming Cells | Sublethally irradiated mice | DAc SP-5 | Vehicle | Significantly higher number of GM-CFC and M-CFC. | [3] |
| Antibody Formation | Syngeneic bone marrow transplanted mice | DAc SP-5 | Vehicle | Antibody-forming cells found earlier and in higher frequency. |
Experimental Protocols
As there are no specific published protocols for the use of this compound in autoimmune disease models, a generalized protocol for testing a novel immunomodulatory compound in a standard Collagen-Induced Arthritis (CIA) model is provided below. This can serve as a template for future investigations.
Protocol: Evaluation of an Immunomodulatory Compound in a Murine Collagen-Induced Arthritis (CIA) Model
1. Animals:
-
DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound (or test compound).
-
Phosphate-buffered saline (PBS) for vehicle control.
3. Induction of CIA:
-
Day 0: Emulsify CII in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Boost with 100 µL of an emulsion of CII in IFA, administered intradermally.
4. Treatment Protocol (Prophylactic):
-
Commence treatment one day before the primary immunization (Day -1).
-
Administer this compound at a predetermined dose range (e.g., 1, 10, 50 mg/kg) via intraperitoneal or subcutaneous injection daily.
-
Administer vehicle (PBS) to the control group.
5. Clinical Assessment:
-
Monitor mice daily for the onset of arthritis.
-
From Day 21, score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper every other day.
6. Endpoint Analysis (Day 42):
-
Collect blood for analysis of anti-CII antibodies (IgG1 and IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.
-
Harvest paws for histological analysis of joint inflammation, pannus formation, and bone erosion (H&E and Safranin O staining).
-
Isolate splenocytes to assess T cell proliferation and cytokine production in response to in vitro CII restimulation.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Spleen-Derived Peptides in Autoimmunity
Caption: Hypothetical pathway of spleen-derived peptides inducing regulatory T cells.
Experimental Workflow for Testing an Immunomodulatory Compound in CIA
Caption: Generalized workflow for testing a compound in a CIA model.
Conclusion and Future Directions
This compound is an intriguing immunomodulatory peptide with demonstrated efficacy in promoting immune system recovery. However, its potential role in the treatment of autoimmune diseases remains unexplored. The lack of published studies in relevant animal models is a significant knowledge gap.
Future research should focus on evaluating Diacetylsplenopentin in established models of autoimmunity, such as EAE and CIA. Key investigations should aim to:
-
Determine if Diacetylsplenopentin can ameliorate disease severity in these models.
-
Elucidate its mechanism of action on key immune cell subsets, particularly its effect on the balance of pro-inflammatory effector T cells and anti-inflammatory regulatory T cells.
-
Investigate its impact on autoantibody production and inflammatory cytokine profiles.
Such studies will be crucial in determining if this compound holds therapeutic promise for the treatment of autoimmune disorders.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-demethylation by DAC induces MAGE expression and MAGE-specific T cell reactivity against tumors but also healthy cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
Application Notes and Protocols: Cell Culture Techniques for Studying the Effects of Diacetylsplenopentin Hydrochloride
Introduction
Diacetylsplenopentin hydrochloride is a synthetic pentapeptide analog of Splenopentin, a biologically active peptide with immunomodulatory properties. To characterize the cellular effects of this compound, a series of in vitro cell culture-based assays are required. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on cell viability, apoptosis, cytokine secretion, and intracellular signaling pathways. The following sections offer step-by-step methodologies for key experiments and guidelines for data presentation and visualization.
Assessment of Cell Viability and Proliferation
A fundamental step in characterizing the effect of any compound is to determine its impact on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
This protocol is adapted for adherent or suspension cells cultured in 96-well plates.[2]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)[2]
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader within 1 hour.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.
Data Presentation: Cell Viability
Summarize the quantitative data from the cell viability assay in a table.
| Diacetylsplenopentin HCl (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Control) | 1.254 | 0.087 | 100% |
| 1 | 1.248 | 0.091 | 99.5% |
| 10 | 1.198 | 0.075 | 95.5% |
| 50 | 0.876 | 0.063 | 69.8% |
| 100 | 0.451 | 0.042 | 36.0% |
| 200 | 0.112 | 0.021 | 8.9% |
Analysis of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V and Propidium Iodide (PI) staining method, analyzed by flow cytometry, is a standard technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V & PI Staining
This protocol outlines the steps for staining cells to detect apoptosis.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Collection: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant from all wells as it may contain apoptotic cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[5]
Data Presentation: Apoptosis Analysis
Present the flow cytometry data in a summary table.
| Treatment | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (0 µM) | 95.2% | 2.5% | 2.3% |
| 50 µM Diacetylsplenopentin HCl | 68.4% | 21.3% | 10.3% |
| 100 µM Diacetylsplenopentin HCl | 35.1% | 45.8% | 19.1% |
| 200 µM Diacetylsplenopentin HCl | 9.7% | 58.2% | 32.1% |
Quantification of Cytokine Production
This compound's immunomodulatory effects can be quantified by measuring its impact on cytokine secretion from immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or macrophage cell lines like RAW 264.7). The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[6][7]
Experimental Protocol: Sandwich ELISA for TNF-α
This protocol details the measurement of TNF-α in cell culture supernatants.[8][9]
Materials:
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture Antibody (e.g., purified anti-human TNF-α)
-
Detection Antibody (e.g., biotinylated anti-human TNF-α)
-
Recombinant TNF-α standard
-
Assay Diluent (e.g., PBS with 10% FBS)[9]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[9]
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)[9]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution (e.g., 1-4 µg/ml) and add 100 µL to each well of the ELISA plate.[6] Incubate overnight at 4°C.[6]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Prepare serial dilutions of the recombinant TNF-α standard (e.g., from 2000 pg/mL to 15 pg/mL).[6] Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 4 times. Add 100 µL of the diluted biotinylated detection antibody (e.g., 0.5-2 µg/ml) to each well.[6] Incubate for 1 hour at room temperature.[6]
-
Streptavidin-HRP Incubation: Wash the plate 4 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate 5-7 times.[9] Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standard. Use the standard curve to calculate the concentration of TNF-α in the samples.
Data Presentation: Cytokine Quantification
Organize the calculated cytokine concentrations in a clear table.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (Unstimulated) | 15.4 | 22.1 | 35.8 |
| LPS (1 µg/mL) | 1850.2 | 2540.7 | 450.3 |
| Diacetylsplenopentin HCl (10 µM) | 350.6 | 410.9 | 150.2 |
| Diacetylsplenopentin HCl (50 µM) | 980.1 | 1150.4 | 275.6 |
| Diacetylsplenopentin HCl (100 µM) | 1650.8 | 2100.5 | 310.4 |
Investigation of Intracellular Signaling Pathways
To understand the mechanism of action, it is crucial to investigate the intracellular signaling pathways activated by this compound. Western blotting is a widely used technique to detect and quantify specific proteins, such as phosphorylated signaling molecules (e.g., p-p65 for NF-κB activation).[10][11]
Experimental Protocol: Western Blot for Phospho-NF-κB p65
This protocol outlines the detection of the activated form of the NF-κB p65 subunit.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse them by adding 100-500 µL of ice-cold lysis buffer.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel along with a molecular weight marker. Run the gel until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle shaking.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in Blocking Buffer (typically 5% BSA in TBST for phospho-antibodies) overnight at 4°C.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times again with TBST. Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total p65 and a loading control like β-actin to ensure equal protein loading.
Data Presentation: Western Blot Analysis
Present the semi-quantitative data from densitometry analysis in a table.
| Treatment Time (min) | p-p65/Total p65 Ratio (Fold Change vs. 0 min) |
| 0 | 1.0 |
| 15 | 2.8 |
| 30 | 5.4 |
| 60 | 3.1 |
| 120 | 1.5 |
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological mechanisms.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for assessing the cellular effects of this compound.
Caption: Overall workflow for characterizing this compound.
Hypothesized Signaling Pathway Diagram
This diagram illustrates a potential signaling cascade initiated by this compound, leading to cytokine production via the NF-κB pathway.
Caption: Hypothesized NF-κB activation by this compound.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. h-h-c.com [h-h-c.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Hematopoiesis Study with Diacetylsplenopentin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diacetylsplenopentin Hydrochloride and its Role in Hematopoiesis
This compound is a synthetic pentapeptide that has garnered interest for its immunomodulatory and hematopoietic restorative properties. It is an analog of Splenopentin (SP-5), which corresponds to the amino acid sequence 32-36 of splenin, a hormone isolated from the spleen. The spleen plays a crucial role not only in immune responses but also in hematopoiesis, the process of blood cell formation.
Studies have shown that a form of splenopentin, DAc-SP-5, can accelerate the recovery of the myelopoietic (hematopoietic) and immune systems following sublethal radiation in animal models.[1] This effect is characterized by an expedited restoration of leukocyte counts and a notable increase in bone marrow-derived cells. Specifically, treatment with DAc-SP-5 has been observed to lead to a significantly higher number of granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC).[1] These findings suggest that this compound may hold therapeutic potential for conditions involving bone marrow depression.[1]
These application notes provide a framework for designing and conducting preclinical studies to further elucidate the hematopoietic effects of this compound. The following protocols for in vitro and in vivo assays are designed to quantify its impact on hematopoietic stem and progenitor cells (HSPCs) and to investigate its potential as a therapeutic agent for hematopoietic recovery.
Data Presentation
Table 1: In Vitro Colony-Forming Unit (CFU) Assay Data
| Treatment Group | Concentration (µg/mL) | BFU-E (colonies/10^5 cells) | CFU-GM (colonies/10^5 cells) | CFU-GEMM (colonies/10^5 cells) | Total Colonies (per 10^5 cells) |
| Vehicle Control | 0 | ||||
| Diacetylsplenopentin | 0.1 | ||||
| Diacetylsplenopentin | 1 | ||||
| Diacetylsplenopentin | 10 | ||||
| Positive Control (e.g., G-CSF) | X |
Table 2: In Vivo Myelosuppression Model - Peripheral Blood Counts
| Treatment Group | Day 0 (pre-irradiation) | Day 7 (post-irradiation) | Day 14 (post-irradiation) | Day 21 (post-irradiation) |
| WBC (x10^9/L) | ||||
| Sham Control | ||||
| Vehicle Control | ||||
| Diacetylsplenopentin (X mg/kg) | ||||
| Neutrophils (x10^9/L) | ||||
| Sham Control | ||||
| Vehicle Control | ||||
| Diacetylsplenopentin (X mg/kg) | ||||
| Platelets (x10^9/L) | ||||
| Sham Control | ||||
| Vehicle Control | ||||
| Diacetylsplenopentin (X mg/kg) |
Table 3: In Vivo Myelosuppression Model - Bone Marrow HSPC Analysis by Flow Cytometry
| Treatment Group | LSK (Lin-Sca-1+c-Kit+) (% of live cells) | LT-HSC (CD34-LSK) (% of LSK) | ST-HSC (CD34+LSK) (% of LSK) | MPP (CD150-CD48+LSK) (% of LSK) |
| Sham Control | ||||
| Vehicle Control | ||||
| Diacetylsplenopentin (X mg/kg) |
Experimental Protocols
Protocol 1: In Vitro Colony-Forming Unit (CFU) Assay
Objective: To determine the direct effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Materials:
-
Bone marrow cells from mice or human donor
-
MethoCult™ methylcellulose-based medium
-
This compound
-
Recombinant cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, M-CSF)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, >95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of mice aseptically.
-
Create a single-cell suspension by flushing the marrow with IMDM supplemented with 2% FBS.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Prepare a working solution of this compound in IMDM.
-
In a sterile tube, combine the bone marrow cell suspension (to a final concentration of 1x10^5 cells/mL), the appropriate concentration of this compound or vehicle control, and the MethoCult™ medium containing cytokines.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish with a third, open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2, high-humidity incubator for 7-14 days.
-
-
Colony Scoring:
-
After the incubation period, identify and count the different types of colonies (BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.
-
Protocol 2: In Vivo Mouse Model of Radiation-Induced Myelosuppression
Objective: To evaluate the efficacy of this compound in accelerating hematopoietic recovery in a myelosuppressed mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline (vehicle)
-
X-ray irradiator
-
Equipment for subcutaneous injections
-
Materials for blood and bone marrow collection
Procedure:
-
Animal Groups:
-
Group 1: Sham control (no irradiation, vehicle treatment)
-
Group 2: Vehicle control (irradiation, vehicle treatment)
-
Group 3: this compound (irradiation, drug treatment)
-
-
Myelosuppression Induction:
-
Expose mice in Groups 2 and 3 to a single dose of sublethal total body irradiation (e.g., 5 Gy).
-
-
Treatment Administration:
-
Beginning 24 hours post-irradiation, administer this compound (at a predetermined dose, e.g., 10 mg/kg) or vehicle subcutaneously daily for a specified duration (e.g., 14 days).
-
-
Monitoring and Sample Collection:
-
Monitor the health and weight of the animals daily.
-
Collect peripheral blood samples via the tail vein at baseline (Day 0) and at specified time points post-irradiation (e.g., Days 7, 14, 21) for complete blood counts (CBC).
-
At the end of the study (e.g., Day 21), euthanize the mice and harvest bone marrow for CFU assays and flow cytometry analysis.
-
Protocol 3: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
Objective: To quantify the different populations of HSPCs in the bone marrow of treated and control mice.
Materials:
-
Bone marrow cell suspension (from Protocol 2)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse hematopoietic markers (e.g., Lineage cocktail - CD3e, CD4, CD8, B220, Gr-1, Mac-1; c-Kit; Sca-1; CD34; CD150; CD48)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Lyse red blood cells from the bone marrow suspension using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and block Fc receptors with anti-CD16/32 antibody.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Identify the Lineage-negative (Lin-) population.
-
Within the Lin- population, identify the LSK (Lin-Sca-1+c-Kit+) population.
-
Further phenotype the LSK population to identify long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs) based on the expression of additional markers like CD34, CD150, and CD48.
-
Visualizations
Caption: Experimental workflow for the in vivo myelosuppression study.
Caption: Putative signaling pathway of this compound in hematopoietic progenitor cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diacetylsplenopentin Hydrochloride for T-Cell Proliferation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Diacetylsplenopentin hydrochloride to induce T-cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a T-cell proliferation assay?
A1: As an initial recommendation, a dose-response experiment is crucial. We suggest a starting range of 1 µg/mL to 50 µg/mL. It is advisable to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the typical incubation period for observing T-cell proliferation with this compound?
A2: For peripheral blood mononuclear cells (PBMCs), a common timeframe for T-cell proliferation assays is between 4 to 6 days.[1] However, the optimal duration can vary depending on the specific T-cell subset and the concentration of this compound used. It is recommended to perform a time-course experiment (e.g., harvesting cells at day 3, 5, and 7) to identify the peak proliferative response.
Q3: Can this compound be used in combination with other stimuli like anti-CD3/CD28 antibodies or phytohemagglutinin (PHA)?
A3: Yes, this compound can potentially be used to costimulate T-cells in conjunction with suboptimal concentrations of other mitogens. This can help in dissecting its specific immunomodulatory effects. When using anti-CD3 antibodies to induce proliferation, it's important to titrate the concentration to achieve an optimal rate of proliferation and resolve distinct cell divisions.[1]
Q4: What are the appropriate controls for a T-cell proliferation experiment with this compound?
A4: Essential controls include:
-
Unstimulated Control: T-cells cultured in media alone to establish the baseline proliferation rate.
-
Vehicle Control: T-cells treated with the solvent used to dissolve this compound.
-
Positive Control: T-cells stimulated with a known T-cell mitogen (e.g., PHA or anti-CD3/CD28 antibodies) to ensure the cells are responsive and the assay is working correctly.
-
Unstained Control: An unstained cell sample is crucial for setting the background fluorescence in flow cytometry-based assays.[1]
Q5: Which methods are suitable for measuring T-cell proliferation induced by this compound?
A5: Several methods can be used, including:
-
Dye Dilution Assays: Using dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which are diluted with each cell division, allowing for analysis by flow cytometry.[2]
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which correlates with the number of viable, proliferating cells.[2]
-
[³H]-Thymidine Incorporation: A classic method that measures the incorporation of radiolabeled thymidine into the DNA of dividing cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no T-cell proliferation | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µg/mL to 100 µg/mL). |
| Inadequate incubation time. | Conduct a time-course experiment, analyzing proliferation at multiple time points (e.g., 3, 5, and 7 days). | |
| Poor cell health or viability. | Ensure proper cell handling and culture conditions. Check cell viability before and after the experiment using a viability dye like Trypan Blue or a viability stain for flow cytometry. | |
| Inactive batch of this compound. | Test a new or different batch of the compound. | |
| High background proliferation in unstimulated controls | Contamination of cell culture. | Use sterile techniques and check for signs of contamination. Culture a sample on an antibiotic-free plate to test for underlying contamination. |
| Mycoplasma contamination. | Test cell lines for mycoplasma contamination regularly. | |
| High cell death | This compound is toxic at the concentration used. | Perform a dose-response and assess cell viability at each concentration using a viability dye. Lower the concentration range if toxicity is observed. |
| Suboptimal culture conditions. | Ensure the use of appropriate media, supplements, and incubator conditions (temperature, CO₂, humidity). | |
| Inconsistent results between experiments | Variation in cell density. | Standardize the initial cell seeding density for all experiments. |
| Donor-to-donor variability in primary T-cells. | Use cells from the same donor for comparative experiments or include a larger number of donors to account for biological variability. The capacity of effector T cells to proliferate can vary between donors.[3] | |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and other reagents for each experiment. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Analysis using CFSE Dye Dilution
Objective: To quantify the proliferation of T-cells in response to this compound using CFSE staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM (the optimal concentration should be titrated as high concentrations can be toxic).[4]
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add this compound at various concentrations. Include unstimulated, vehicle, and positive controls (e.g., anti-CD3/CD28 antibodies).
-
Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell populations.
Protocol 2: T-Cell Proliferation Analysis using MTT Assay
Objective: To assess T-cell proliferation by measuring metabolic activity in response to this compound.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Plate 2 x 10⁵ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Add 100 µL of medium containing various concentrations of this compound. Include appropriate controls.
-
Incubate for 4-6 days at 37°C in a 5% CO₂ incubator.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
References
- 1. agilent.com [agilent.com]
- 2. biotium.com [biotium.com]
- 3. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diacetylsplenopentin Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diacetylsplenopentin hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a synthetic diacetylated pentapeptide, a derivative of Splenopentin (SP-5).[1][2] Splenopentin corresponds to the amino acid sequence 32-36 of the naturally occurring spleen hormone, splenin.[1][2][3] Its primary biological activity is immunomodulation.[2][4][5] It has been shown to be involved in the differentiation of T- and B-cell precursors and can enhance the restoration of the myelopoietic and immune systems.[1][3]
Q2: What are the key differences between Diacetylsplenopentin and Splenopentin?
A2: The "diacetyl" modification in Diacetylsplenopentin refers to the addition of two acetyl groups to the splenopentin peptide backbone. Acetylation can alter several properties of peptides, including their stability, molecular weight, and biological activity.[6][7][8] While specific data for Diacetylsplenopentin is limited, acetylation is a common strategy in peptide drug development to potentially enhance stability and modify pharmacokinetic profiles.
Q3: How should this compound be stored and reconstituted?
A3: As a peptide, this compound should be stored as a lyophilized powder at -20°C or colder. For reconstitution, use sterile, nuclease-free solutions. The choice of solvent will depend on the experimental requirements, but sterile phosphate-buffered saline (PBS) or sterile water are common starting points. It is crucial to minimize freeze-thaw cycles. Aliquoting the reconstituted solution for single-use is highly recommended.
Q4: What are the expected immunological effects of this compound in vivo?
A4: Based on the activity of splenopentin, this compound is expected to have immunomodulatory effects. Studies on splenopentin have shown it can heighten immune responses, such as the rejection of male skin grafts by female mice, and it plays a role in the recovery of immunocompetence after sublethal irradiation.[1][9] Therefore, in vivo experiments may show alterations in immune cell populations (e.g., lymphocytes), cytokine levels, and overall immune system recovery after challenges.[1]
Troubleshooting In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Expected Biological Effect | Peptide Degradation: Peptides can be susceptible to degradation by proteases in vivo, leading to a short half-life.[4] | - Ensure proper storage and handling of the peptide to prevent degradation before administration.- Consider alternative routes of administration that may bypass initial rapid clearance (e.g., subcutaneous vs. intravenous).- Evaluate the dosing regimen; more frequent administration may be necessary. |
| Suboptimal Dosage: The effective dose may not have been reached. | - Perform a dose-response study to determine the optimal concentration for the desired effect.- Consult available literature for dose ranges of similar immunomodulatory peptides. | |
| Incorrect Formulation: The peptide may not be fully solubilized or may be interacting with the vehicle. | - Confirm the solubility of the peptide in the chosen vehicle.- Use a freshly prepared solution for each experiment. | |
| High Variability in Animal Responses | Inconsistent Administration: Variations in injection volume or site can lead to differing exposures. | - Ensure all personnel are properly trained in the administration technique.- Use precise measurement tools for dosing. |
| Animal Health Status: Underlying health issues in the animal cohort can affect immune responses. | - Use healthy, age-matched animals from a reputable supplier.- Acclimatize animals to the facility before starting the experiment. | |
| Adverse Events or Toxicity | High Dosage: The administered dose may be in the toxic range. | - Reduce the dosage and perform a toxicity study.- Closely monitor animals for any signs of distress. |
| Immune Hyperstimulation: As an immunomodulator, high doses could lead to an excessive immune response. | - Analyze key inflammatory markers and cytokines to assess the immune status.- Consider a dose-reduction strategy. |
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, a general methodology for an in vivo immunomodulation study in a murine model is provided below.
Objective: To assess the in vivo immunomodulatory effect of this compound in a cyclophosphamide-induced immunosuppression model.
Materials:
-
This compound
-
Cyclophosphamide (CTX)
-
Sterile PBS
-
8-week-old BALB/c mice
-
Standard laboratory equipment for animal handling and injection
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (PBS)
-
CTX only
-
CTX + this compound (Low Dose)
-
CTX + this compound (High Dose)
-
-
Immunosuppression Induction: Administer a single intraperitoneal (i.p.) injection of CTX (e.g., 80 mg/kg) to the relevant groups on day 0.
-
Treatment: Administer this compound daily via i.p. or subcutaneous (s.c.) injection for a specified period (e.g., 7-14 days), starting on day 1.
-
Monitoring: Monitor animal weight and general health daily.
-
Sample Collection: At the end of the treatment period, collect blood and spleen samples for analysis.
-
Analysis:
-
Spleen and Thymus Indices: Calculate as (organ weight / body weight) x 100.
-
Leukocyte Counts: Perform a complete blood count (CBC).
-
Splenocyte Proliferation Assay: Isolate splenocytes and stimulate with mitogens (e.g., Concanavalin A or Lipopolysaccharide) to assess proliferative capacity.
-
Cytokine Analysis: Measure levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in serum or from cultured splenocytes using ELISA or multiplex assays.
-
Visualizations
Caption: A generalized experimental workflow for assessing the in vivo immunomodulatory effects of this compound.
References
- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. codeage.com [codeage.com]
- 5. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased chemical acetylation of peptides and proteins in rats after daily ingestion of diacetyl analyzed by Nano-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Diacetylsplenopentin hydrochloride in media.
This guide provides researchers, scientists, and drug development professionals with essential information for handling Diacetylsplenopentin hydrochloride to prevent its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound is a synthetic immunomodulator that influences the proliferation and differentiation of bone marrow stem cells.[1] For optimal stability, it should be stored as a powder at -20°C for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[1]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of peptide-based compounds like this compound in aqueous solutions such as cell culture media can be attributed to several factors. These include the compound's concentration exceeding its solubility limit, the pH of the medium, interactions with salts and metal ions in the media, and the method of dilution.[2][3]
Q3: What is the best solvent for creating a stock solution of this compound?
A3: While specific data for this compound is limited, hydrochloride salts of peptides are generally soluble in sterile, deionized water or phosphate-buffered saline (PBS). For compounds with lower aqueous solubility, a small amount of an organic solvent like DMSO can be used to create a concentrated stock solution, which is then further diluted into the aqueous medium.
Q4: How can the pH of the medium affect the solubility of this compound?
A4: The pH of the solvent is a critical factor for the solubility of peptides. As a hydrochloride salt, Diacetylsplenopentin is expected to be more soluble at a slightly acidic pH. In contrast, at a neutral or slightly alkaline pH, which is typical for many cell culture media (e.g., pH 7.2-7.4), its solubility may decrease, leading to precipitation. Adjusting the pH of the stock solution or the final medium can be a key strategy to prevent this.[2]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the stock solution to the cell culture medium.
This common issue often relates to localized high concentrations and unfavorable solvent mixing.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a less concentrated stock solution to reduce the required dilution factor. |
| Improper Mixing Technique | Instead of adding the stock solution directly to the bulk medium, add the medium drop-wise into the vigorously stirred stock solution.[4] This gradual dilution prevents the compound from crashing out of the solution. |
| Temperature Shock | Ensure both the stock solution and the culture medium are at a similar temperature before mixing. Pre-warming the medium to 37°C can be beneficial.[4] |
| Solvent Incompatibility | If using an organic solvent like DMSO for the stock, ensure the final concentration in the medium is non-toxic to cells (typically <0.5%). |
Issue: Precipitate forms over time in the incubator.
This suggests a slower process of chemical instability or interaction with media components.
| Potential Cause | Recommended Solution |
| pH Shift in Medium | The buffering capacity of the medium (often by bicarbonate) can be affected by CO2 levels, leading to pH shifts. Ensure your incubator's CO2 levels are correctly calibrated. Consider using a medium with a more stable buffer, such as HEPES, if compatible with your cell line. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, and metals.[2][3] Certain components, particularly divalent cations (e.g., Ca²⁺, Mg²⁺) or phosphate ions, can form insoluble complexes with the peptide. |
| Compound Degradation | Over time, the compound may degrade into less soluble forms. It is advisable to prepare fresh working solutions for each experiment. |
Quantitative Data
The following tables provide example solubility data for a compound with properties similar to this compound. Note: This is illustrative data and should be confirmed experimentally for your specific lot and conditions.
Table 1: Illustrative Solubility in Different Solvents
| Solvent | Temperature (°C) | Estimated Max Solubility (mg/mL) |
| Deionized Water | 25 | 15 |
| PBS (pH 7.4) | 25 | 10 |
| DMSO | 25 | >50 |
| Ethanol | 25 | 5 |
Table 2: Illustrative pH-Dependent Aqueous Solubility
| pH | Temperature (°C) | Estimated Max Solubility (mg/mL) |
| 5.0 | 25 | 20 |
| 6.0 | 25 | 18 |
| 7.0 | 25 | 12 |
| 7.4 | 25 | 10 |
| 8.0 | 25 | 7 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, deionized water or PBS (pH 6.0) to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution in a water bath until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of the stock solution.
-
While vigorously vortexing the tube at a medium speed, add the pre-warmed culture medium drop-by-drop to the stock solution. This "reverse dilution" is crucial for preventing precipitation.[4]
-
Once a significant volume of medium has been added and the solution remains clear, the remaining medium can be added more quickly.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cell cultures.
Visual Guides
References
Technical Support Center: Diacetylsplenopentin Hydrochloride Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxicity of Diacetylsplenopentin hydrochloride in primary cells.
Troubleshooting Guides
Encountering issues during cytotoxicity experiments is common. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Low signal-to-noise ratio | Suboptimal reagent concentration; Insufficient incubation time; High background fluorescence/luminescence. | Optimize the concentration of this compound and assay reagents. Perform a time-course experiment to determine the optimal incubation period. Use phenol red-free media and opaque-walled plates for fluorescence and luminescence assays to reduce background. |
| Inconsistent results across experiments | Variation in primary cell lots; Passage number of cells; Inconsistent culture conditions. | Use primary cells from the same donor lot for a set of experiments. Record and standardize the passage number of cells used. Maintain consistent incubator conditions (temperature, CO2, humidity). |
| Unexpected cell death in control groups | Contamination (mycoplasma, bacteria, fungi); Poor cell health; Reagent toxicity. | Regularly test cell cultures for mycoplasma contamination. Ensure proper aseptic technique. Use freshly prepared, high-quality reagents and screen for any inherent cytotoxicity of the vehicle control. |
| No dose-dependent effect observed | Incorrect concentration range of this compound; Compound instability; Insufficient assay sensitivity. | Perform a wider range of serial dilutions to identify the cytotoxic concentration range. Verify the stability and solubility of this compound in the culture medium. Consider using a more sensitive cytotoxicity assay.[1] |
Frequently Asked Questions (FAQs)
Q1: Which primary cells are most suitable for assessing the cytotoxicity of this compound?
A1: The choice of primary cells depends on the therapeutic target of this compound. For immunomodulatory assessments, primary peripheral blood mononuclear cells (PBMCs), lymphocytes, or specific immune cell subsets are recommended.[2][3][4] If the compound is being investigated for other therapeutic areas, primary cells from the target organ should be used.
Q2: What is the recommended initial concentration range for this compound in a cytotoxicity assay?
A2: For a novel compound, it is advisable to start with a broad concentration range, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), using serial dilutions. This helps in determining the IC50 (half-maximal inhibitory concentration) value.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: The Annexin V and Propidium Iodide (PI) assay is a standard method to differentiate between these two forms of cell death.[5] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[5] This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5]
Q4: What are the critical controls to include in a cytotoxicity experiment with this compound?
A4: Essential controls include:
-
Untreated cells: To establish a baseline for cell viability.
-
Vehicle control: Cells treated with the same solvent used to dissolve this compound to account for any solvent-induced cytotoxicity.
-
Positive control: A known cytotoxic agent to ensure the assay is performing correctly.
-
Negative control: A compound known to be non-toxic to the cells.
Q5: Can I use a colorimetric assay like MTT or MTS to assess the cytotoxicity of this compound?
A5: Yes, MTT and MTS assays are common methods for assessing cell viability by measuring metabolic activity.[6][7][8] However, be aware that this compound could potentially interfere with the reductase enzymes or the formazan product, leading to inaccurate results. It is advisable to validate the results with an alternative method, such as a luminescence-based ATP assay or a fluorescence-based live/dead staining.[8]
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for detecting apoptosis in primary cells treated with this compound using flow cytometry.
Materials:
-
Primary cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound and appropriate controls for the desired incubation period.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualization
Caption: Workflow for assessing cytotoxicity.
Caption: Overview of a potential apoptosis pathway.
References
- 1. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 2. Peripheral blood mononuclear cells reactivity in recent-onset type I diabetes patients is directed against the leader peptide of preproinsulin, GAD65271-285 and GAD65431-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role and Impact of Peripheral Blood Mononuclear Cells in Radiographic Axial Spondyloarthritis-Associated Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immune-Centric Revolution Translated into Clinical Application: Peripheral Blood Mononuclear Cell (PBMNC) Therapy in Diabetic Patients with No-Option Critical Limb-Threatening Ischemia (NO-CLTI)—Rationale and Meta-Analysis of Observational Studies [mdpi.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. thno.org [thno.org]
- 7. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Overcoming poor cell viability in Diacetylsplenopentin hydrochloride assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in assays involving Diacetylsplenopentin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a synthetic immunomodulator. Its primary biological activity involves affecting the proliferation and differentiation of bone marrow stem cells, with a particular focus on leukocytes.[1][2] The parent compound, splenopentin, has been shown to enhance the recovery of the immune and myelopoietic systems, for instance, after sublethal radiation in animal models.[2]
Q2: I'm observing high levels of cell death in my culture after treating with this compound. What are the potential causes?
Several factors could contribute to poor cell viability in your assay. These can be broadly categorized as issues related to the peptide itself, the cell culture conditions, or the assay protocol. Specific potential causes include:
-
Peptide Quality and Handling:
-
Residual Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and can be cytotoxic if not adequately removed.
-
Peptide Instability: Peptides can degrade if not stored correctly (e.g., repeated freeze-thaw cycles, improper storage temperature).
-
Oxidation: If the peptide sequence contains susceptible amino acids like Cysteine, Methionine, or Tryptophan, it can oxidize, affecting its activity and potentially increasing cytotoxicity.
-
-
Cell Culture Conditions:
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the immunomodulatory effects of the peptide.
-
Cell Seeding Density: An inappropriate cell density can lead to nutrient depletion, waste accumulation, or altered cell signaling, all of which can exacerbate cytotoxicity.
-
Serum Concentration: Components in serum can interact with the peptide, altering its effective concentration and biological activity.
-
-
Assay Protocol:
-
Inappropriate Concentration Range: The concentrations of this compound used may be too high for your specific cell model.
-
Extended Incubation Times: Prolonged exposure to the peptide may lead to cumulative toxic effects.
-
Solvent Toxicity: If the peptide is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be toxic to cells.
-
Q3: Can this compound itself be cytotoxic?
While this compound is intended to be an immunomodulator, like many biologically active peptides, it can exhibit cytotoxic effects, particularly at higher concentrations or in specific cell types. For instance, some immunomodulatory peptides have been shown to decrease the viability of certain immune cells like bone marrow-derived macrophages.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your experimental setup.
Troubleshooting Guide
Problem 1: High background signal or inconsistent results in viability assays.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Ensure the peptide is fully dissolved in the recommended solvent before further dilution in culture medium. Sonication may help to break up aggregates. |
| Interference with Assay Reagents | Some peptides can interact with the reagents used in viability assays (e.g., MTT, XTT). Run a control with the peptide in cell-free medium to check for direct reduction of the assay reagent. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo® or a dye exclusion assay like Trypan Blue). |
| Incorrect Peptide Concentration | Verify the net peptide content of your stock. Peptide preparations often contain counterions and water, so the actual peptide concentration may be lower than calculated based on the lyophilized weight. |
Problem 2: Significant drop in cell viability even at low peptide concentrations.
| Potential Cause | Recommended Solution |
| High Sensitivity of Cell Line | Consider using a more robust cell line or primary cells that are known to be less sensitive. Alternatively, perform a time-course experiment to determine if shorter incubation times yield better viability while still showing the desired biological effect. |
| Contaminants in Peptide Stock | Residual synthesis reagents (e.g., TFA) can be cytotoxic. Consider re-purifying the peptide or ordering from a different supplier with stringent quality control. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for mycoplasma contamination, which can sensitize cells to external stimuli. |
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTS
This protocol provides a general framework for assessing cell viability. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Peptide Preparation and Treatment:
-
Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations. Include a vehicle control (medium with solvent but no peptide).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Express the results as a percentage of the vehicle control.
-
Protocol 2: Preparation of this compound Stock Solution
-
Determine Net Peptide Content: Refer to the manufacturer's certificate of analysis to find the net peptide content.
-
Calculate Required Mass: Calculate the mass of the lyophilized peptide required to achieve a desired stock concentration (e.g., 1 mM). Remember to account for the net peptide content.
-
Reconstitution:
-
Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Add the calculated volume of sterile solvent (e.g., sterile water or PBS) to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Bone Marrow-Derived Macrophages (BMDMs)
| Diacetylsplenopentin HCl (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 85.3 ± 6.2 |
| 50 | 62.1 ± 7.8 |
| 100 | 41.5 ± 5.5 |
Table 2: Troubleshooting Checklist for Poor Cell Viability
| Checklist Item | Status (Yes/No/NA) | Notes |
| Peptide | ||
| Verified net peptide content? | ||
| Stored correctly (avoided freeze-thaw)? | ||
| Freshly prepared dilutions used? | ||
| Cell Culture | ||
| Cells in logarithmic growth phase? | ||
| Optimal seeding density used? | ||
| Mycoplasma tested? | ||
| Assay | ||
| Dose-response curve performed? | ||
| Time-course experiment performed? | ||
| Solvent concentration below toxic level? | ||
| Control for peptide-assay reagent interaction included? |
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: A generalized signaling pathway diagram.
References
Interpreting unexpected results in Diacetylsplenopentin hydrochloride studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Diacetylsplenopentin hydrochloride. The information is tailored for scientists and drug development professionals to navigate unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound (also known as BCH 069) is a synthetic pentapeptide and an immunomodulator. Its primary known function is to influence the proliferation and differentiation of bone marrow stem cells, particularly affecting leukocytes, without inducing pathological immune responses.[1] It is a derivative of the naturally occurring splenic peptide, splenopentin.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years. Once reconstituted in a solvent, it should be stored at -80°C for up to 1 year.[1]
Q3: In what types of in vivo models has this compound been studied?
A3: this compound has been investigated in animal models of antigen-induced arthritis in rabbits and rats. It has also been studied for its protective effects against foot-and-mouth disease virus in guinea pigs.[1][2]
Q4: Has this compound been evaluated in human clinical studies?
A4: Yes, there is evidence of a clinical study investigating the effectiveness of this compound in patients with hay fever.[1] Another study in men indicated that it did not affect the concentrations of various hormones.[1]
Troubleshooting Guide for Unexpected Results
Interpreting unexpected outcomes is a critical part of the scientific process. This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Immunomodulatory Effect Observed in a Cell-Based Assay
-
Possible Cause 1: Suboptimal Compound Stability or Activity.
-
Troubleshooting: Ensure the compound has been stored correctly in its powdered form at -20°C and as a solution at -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if possible. To confirm the activity of your batch, include a positive control if available, or test a fresh vial of the compound.
-
-
Possible Cause 2: Inappropriate Cell Type or Model.
-
Troubleshooting: The known effects of this compound are on the proliferation and differentiation of bone marrow stem cells.[1] Ensure the cell line or primary cells used are appropriate for studying this biological process. Consider using primary bone marrow cultures or hematopoietic stem cell lines.
-
-
Possible Cause 3: Incorrect Dosage or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell system. As a synthetic peptide, its in vitro half-life might be limited.
-
Issue 2: Unexpected Pro-inflammatory Response or Cytotoxicity in vitro
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: While described as non-pathologically stimulating, high concentrations of any immunomodulator can sometimes lead to off-target effects and cellular stress. Lower the concentration range in your experiments. Consider performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to monitor for cytotoxicity.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Troubleshooting: An unexpected inflammatory response could be due to contamination (e.g., mycoplasma or endotoxin). Regularly test your cell cultures for contamination. Use endotoxin-free reagents and consumables.
-
Issue 3: Lack of Efficacy or Adverse Effects in Animal Models
-
Possible Cause 1: Pharmacokinetic Issues.
-
Troubleshooting: The bioavailability and in vivo stability of peptides can be low. Consider the route of administration and dosing frequency. It may be necessary to perform pharmacokinetic studies to determine the half-life and distribution of the compound in your animal model.
-
-
Possible Cause 2: Inappropriate Animal Model for the Studied Disease.
-
Troubleshooting: The previously reported efficacy in antigen-induced arthritis and viral challenge models provides a basis for model selection.[2] If you are using a different model, the mechanism of this compound may not be relevant to the disease pathogenesis.
-
-
Possible Cause 3: Unexpected Toxicity.
-
Troubleshooting: Although it is suggested to not stimulate pathological immune responses, adverse effects can occur.[1] Monitor animals closely for clinical signs of toxicity (e.g., weight loss, behavioral changes). If adverse events are observed, consider reducing the dose. It may be necessary to conduct a formal toxicology study, including histopathological analysis of major organs.
-
Data Presentation
Consistent data recording is essential for troubleshooting. Below are template tables for common experimental readouts.
Table 1: In Vitro Cell Proliferation Data
| Treatment Group | Concentration (µM) | Cell Count (x 10^4) | % Proliferation (vs. Control) | Standard Deviation |
| Vehicle Control | 0 | 100 | ||
| Diacetylsplenopentin | 0.1 | |||
| Diacetylsplenopentin | 1 | |||
| Diacetylsplenopentin | 10 | |||
| Positive Control | - |
Table 2: Cytokine Profiling from In Vitro Supernatants
| Treatment Group | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | Other Cytokines |
| Vehicle Control | 0 | ||||
| Diacetylsplenopentin | 0.1 | ||||
| Diacetylsplenopentin | 1 | ||||
| Diacetylsplenopentin | 10 | ||||
| LPS Control | - |
Table 3: In Vivo Arthritis Model Scoring
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day X) | Standard Deviation | Paw Thickness (mm) | Standard Deviation |
| Naive Control | - | ||||
| Vehicle Control | 0 | ||||
| Diacetylsplenopentin | 1 | ||||
| Diacetylsplenopentin | 10 | ||||
| Positive Control | - |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments.
Protocol 1: In Vitro Bone Marrow Cell Proliferation Assay
-
Cell Isolation: Harvest bone marrow cells from the femurs and tibias of mice or rats under sterile conditions.
-
Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% FBS, antibiotics, and appropriate growth factors (e.g., M-CSF or GM-CSF) to promote the growth of specific hematopoietic lineages.
-
Treatment: Seed the cells in 96-well plates. After allowing the cells to adhere or stabilize, treat them with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as MTT assay, BrdU incorporation, or direct cell counting with a hemocytometer or automated cell counter.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Protocol 2: Cytokine Release Assay
-
Cell Culture and Treatment: Culture immune cells (e.g., bone marrow-derived macrophages or splenocytes) and treat with this compound as described above. Include a positive control such as Lipopolysaccharide (LPS) to induce cytokine release.
-
Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Analyze the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.
Protocol 3: In Vivo Model of Antigen-Induced Arthritis
-
Immunization: Induce arthritis in rodents (e.g., rats or rabbits) by immunization with an appropriate antigen, such as methylated bovine serum albumin (mBSA), in complete Freund's adjuvant.
-
Intra-articular Challenge: After a set period (e.g., 21 days), induce an acute inflammatory arthritis by injecting the antigen directly into a joint (e.g., the knee joint).
-
Treatment: Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection) at various doses, starting before or at the time of the intra-articular challenge. Include a vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug).
-
Assessment of Arthritis: Monitor the development of arthritis over time by measuring joint swelling (e.g., with calipers) and assessing clinical scores based on joint inflammation and mobility.
-
Histological Analysis: At the end of the experiment, collect the joints for histological processing to assess synovial inflammation, cartilage damage, and bone erosion.
Visualizations
Diagrams to illustrate key concepts and workflows.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
Validation & Comparative
A Comparative Guide to the Immunomodulatory Effects of Diacetylsplenopentin Hydrochloride and Splenopentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunomodulatory peptides, Splenopentin and its derivative, Diacetylsplenopentin hydrochloride, have emerged as molecules of significant interest. Both are synthetic pentapeptides, with the amino acid sequence Arg-Lys-Glu-Val-Tyr, corresponding to the active site of the naturally occurring spleen hormone, Splenin.[1] These peptides are recognized for their capacity to influence and regulate immune responses. This guide provides a comprehensive comparison of the immunomodulatory effects of this compound and Splenopentin, supported by available experimental data and detailed methodologies, to aid researchers in their understanding and potential application of these compounds. It is important to note that while both compounds have been studied for their immunological effects, direct head-to-head comparative studies with extensive quantitative data are limited in the publicly available scientific literature. This guide, therefore, synthesizes findings from individual studies to draw a comparative picture.
Chemical Structures and Relationship
Splenopentin (SP-5) is a synthetic pentapeptide with the sequence Arg-Lys-Glu-Val-Tyr. Diacetylsplenopentin (DAc-SP-5) is an acylated derivative of Splenopentin. The diacetylation is intended to enhance the stability and bioavailability of the peptide, potentially leading to more potent or prolonged biological activity. While some literature uses the terms interchangeably, for the purpose of this guide, this compound is considered a distinct, modified form of Splenopentin.
Comparative Immunomodulatory Effects
Both this compound and Splenopentin exhibit a range of immunomodulatory activities, influencing both innate and adaptive immunity. The following sections and tables summarize their effects on key immune cell populations and their functions.
T-Lymphocyte Modulation
T-cells play a central role in cell-mediated immunity, and both peptides have been shown to modulate their activity.
| Parameter | This compound | Splenopentin |
| T-Cell Proliferation | Reported to restore immunocompetence, suggesting a positive effect on T-cell populations. | Induces T-cell precursor differentiation. |
| CD4+/CD8+ Ratio | Data from specific studies on the effect on the CD4+/CD8+ ratio is not readily available. | No specific quantitative data on the direct effect on the CD4+/CD8+ ratio is available in the reviewed literature. |
| Cytokine Production | Small spleen peptides, as a class, are known to induce the production of IL-2 and IFN-γ. | Small spleen peptides, as a class, are known to induce the production of IL-2 and IFN-γ. |
B-Lymphocyte and Macrophage Activity
The influence of these peptides extends to B-lymphocytes, the cornerstone of humoral immunity, and macrophages, key players in innate immunity and antigen presentation.
| Parameter | This compound | Splenopentin |
| B-Cell Activation & Antibody Production | Accelerates the restoration of splenic plaque-forming response to a T-cell dependent antigen, indicating an enhancement of B-cell function. | Induces B-cell precursor differentiation. |
| Macrophage Function | Shown to increase granulocyte-macrophage colony-forming cells (GM-CFC). | No specific data on macrophage polarization or activation markers was found in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the immunomodulatory effects of peptides like this compound and Splenopentin.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-lymphocytes in response to a stimulus.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 1-5 µM for 10-15 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Culture: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Stimulation: Add this compound or Splenopentin at various concentrations to the wells. Include a positive control (e.g., Phytohemagglutinin) and a negative control (medium alone).
-
Incubation: Incubate the plates for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by immune cells.
Methodology:
-
Cell Culture and Stimulation: Culture isolated immune cells (e.g., PBMCs or splenocytes) in 96-well plates as described for the proliferation assay. Stimulate the cells with this compound or Splenopentin.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24, 48, or 72 hours), centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or anti-human IFN-γ).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IL-2/IFN-γ followed by streptavidin-horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Macrophage Polarization Assay
This assay determines the effect of the peptides on macrophage differentiation into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Methodology:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Polarization: Treat the differentiated macrophages with this compound or Splenopentin in the presence or absence of polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2).
-
Marker Analysis (Flow Cytometry): Harvest the macrophages and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206). Analyze the expression of these markers by flow cytometry.
-
Functional Assays:
-
Nitric Oxide (NO) Production (M1 marker): Measure the accumulation of nitrite in the culture supernatants using the Griess reagent.
-
Arginase Activity (M2 marker): Measure the conversion of arginine to urea in cell lysates.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound and Splenopentin are not fully elucidated. However, research on small spleen peptides suggests a potential mechanism involving the modulation of dendritic cell (DC) function through the mTOR signaling pathway.
Caption: Proposed mTOR signaling pathway for spleen-derived peptides in dendritic cells.
This proposed pathway suggests that these peptides may bind to a yet-to-be-identified receptor on dendritic cells, initiating a signaling cascade through PI3K/Akt and leading to the activation of mTORC1. This, in turn, modulates the dendritic cell's function, influencing downstream adaptive immune responses.
Experimental Workflow for Comparative Analysis
A logical workflow for a head-to-head comparison of this compound and Splenopentin is outlined below.
References
A Comparative Guide to the Immunomodulatory Properties of Diacetylsplenopentin Hydrochloride and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two immunomodulatory agents: Diacetylsplenopentin hydrochloride and the well-established immunosuppressant, Cyclosporin A. While both compounds interact with the immune system, the available scientific literature indicates they possess fundamentally different mechanisms and effects. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes the known signaling pathways to aid researchers in understanding their distinct properties.
Executive Summary
Cyclosporin A (CsA) is a potent immunosuppressive drug widely used in organ transplantation and autoimmune diseases. Its mechanism of action, centered on the inhibition of T-cell activation, is extensively documented. In stark contrast, this compound, a derivative of the splenic peptide Splenopentin, appears to act as an immunomodulator that can enhance immune responses, particularly in contexts of immune compromise.
It is critical to note that there is a significant disparity in the volume of available research. While Cyclosporin A has been the subject of thousands of studies, publicly accessible data on the specific immunosuppressive or detailed immunomodulatory effects of this compound are scarce. This guide, therefore, presents a comparison based on the well-established profile of Cyclosporin A and the limited, more general information available for this compound and its parent compounds.
Mechanism of Action and Effects on the Immune System
Cyclosporin A: A Potent T-Cell Suppressor
Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes. This intervention is crucial for preventing the rejection of transplanted organs and managing autoimmune disorders.
Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium-dependent phosphatase. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Once in the nucleus, NFAT upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the orchestration of an effective immune response.
Cyclosporin A disrupts this cascade by first binding to the intracellular protein cyclophilin. The resulting Cyclosporin A-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation of NFAT. Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other key cytokines is suppressed, leading to a potent inhibition of T-cell-mediated immunity.
This compound: An Immunomodulator
Splenopentin is a synthetic pentapeptide that corresponds to a fragment of the naturally occurring splenic hormone, splenin.[1] Research indicates that DAc-SP-5 can accelerate the reconstitution of antibody formation following syngeneic bone marrow transplantation in mice.[2] Furthermore, it has been shown to hasten the restoration of the myelopoietic and immune systems after sublethal radiation.[3] Another study demonstrated that Splenopentin can heighten the rejection of syngeneic male skin grafts in female mice, an effect that is dependent on the immune status of the recipient.[4]
These findings collectively suggest that Diacetylsplenopentin and its related compounds may act to stimulate or restore immune function, particularly in states of immunosuppression. This profile stands in direct contrast to the immunosuppressive action of Cyclosporin A.
Comparative Data on Immunomodulatory Effects
Due to the limited available data for this compound, a direct quantitative comparison with Cyclosporin A on key immunosuppressive metrics is not possible. The following tables summarize the well-documented effects of Cyclosporin A.
Table 1: Effects on T-Cell Proliferation
| Compound | Assay | Cell Type | Stimulant | Effect | Concentration Range | Reference |
| Cyclosporin A | Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Allogeneic PBMCs | Potent Inhibition | 0.1 - 1000 ng/mL | |
| [³H]-Thymidine Incorporation | Murine Splenocytes | Concanavalin A | Strong Inhibition | 10 - 1000 ng/mL | ||
| This compound | - | - | - | No publicly available data | - | - |
Table 2: Effects on Cytokine Production
| Compound | Cytokine | Cell Type | Stimulant | Effect | Concentration Range | Reference |
| Cyclosporin A | IL-2 | Human PBMCs | PHA | Strong Inhibition | 10 - 1000 ng/mL | |
| IFN-γ | Human PBMCs | PHA | Strong Inhibition | 10 - 1000 ng/mL | ||
| This compound | - | - | - | No publicly available data | - | - |
Experimental Protocols
Detailed experimental protocols for assessing the effects of immunomodulatory compounds are crucial for reproducible research. Below are outlines for key assays.
Mixed Lymphocyte Reaction (MLR)
The MLR is a standard in vitro assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of transplant rejection.
Objective: To measure the inhibition of T-cell proliferation by a test compound.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors (responder and stimulator).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in a 96-well plate.
-
Compound Addition: Add the test compound (e.g., Cyclosporin A) at various concentrations to the co-culture.
-
Proliferation Assay: After 4-5 days of incubation, assess T-cell proliferation. This is commonly done by:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine for the final 18-24 hours of culture. Proliferating cells will incorporate the radiolabel, which can be quantified using a scintillation counter.
-
CFSE Staining: Label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity can be measured by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation at each compound concentration compared to the untreated control.
Cytokine Production Assay
This assay measures the production of specific cytokines by immune cells following stimulation.
Objective: To quantify the effect of a test compound on the secretion of cytokines like IL-2 and IFN-γ.
Methodology:
-
Cell Preparation: Isolate PBMCs or a specific immune cell subset (e.g., purified T-cells).
-
Cell Culture and Stimulation: Culture the cells in a 96-well plate and stimulate them with a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A) or anti-CD3/CD28 antibodies.
-
Compound Addition: Add the test compound at various concentrations to the stimulated cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours), depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Determine the effect of the compound on cytokine production relative to the stimulated control.
Conclusion
Cyclosporin A is a cornerstone of immunosuppressive therapy with a well-defined mechanism of action that results in the potent inhibition of T-cell activation and proliferation. In contrast, the available evidence, though limited, suggests that this compound and its parent compound, Splenopentin, function as immunomodulators that can enhance or restore immune function.
A direct comparison of their immunosuppressive efficacy is not feasible due to the lack of specific data for this compound. Future research is required to elucidate the precise mechanism of action of this compound and to quantify its effects on various immune cell populations and their functions. Such studies would be invaluable in determining the potential therapeutic applications of this compound, which may lie in the realm of immune reconstitution rather than immunosuppression.
For researchers in drug development, the contrasting profiles of these two molecules underscore the diverse ways in which the immune system can be modulated. While Cyclosporin A represents a classic example of targeted immunosuppression, this compound may offer a pathway to immune enhancement, a therapeutic goal in different clinical settings such as post-chemotherapy recovery or in certain infectious diseases.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc SP-5)-accelerated reconstitution of antibody formation after syngeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Diacetylsplenopentin Hydrochloride vs. Tacrolimus in Transplant Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory agent Diacetylsplenopentin hydrochloride and the established immunosuppressant tacrolimus, with a focus on their potential applications in transplantation. While direct comparative efficacy studies are not available in the current body of scientific literature, this document synthesizes existing data on their respective mechanisms of action and effects in relevant experimental models to offer a preliminary assessment for research and development purposes.
Executive Summary
Tacrolimus is a potent calcineurin inhibitor that acts directly on T-cells to suppress their activation, a critical step in allograft rejection. Its efficacy in preventing organ rejection is well-established through extensive clinical use and experimental data. This compound, a synthetic derivative of the immunomodulatory peptide splenopentin, appears to function through a different mechanism, primarily by influencing the differentiation and maturation of immune cells, such as promoting antibody formation reconstitution. Limited studies in graft rejection models suggest a potential immunomodulatory rather than a direct immunosuppressive role. This guide presents the available data to facilitate an informed, albeit indirect, comparison.
Mechanisms of Action
Tacrolimus: Calcineurin-Mediated T-Cell Inhibition
Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1] Upon engagement of the T-cell receptor (TCR), intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a crucial cytokine for T-cell proliferation and differentiation.
By binding to the immunophilin FKBP-12, tacrolimus forms a complex that inhibits the phosphatase activity of calcineurin.[2] This blockade prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby halting IL-2 gene transcription and ultimately suppressing T-cell-mediated immune responses against the allograft.
This compound: Immunomodulation
The precise mechanism of action for this compound is not as well-defined as that of tacrolimus. It is a synthetic derivative of splenopentin (SP-5), a pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to amino acids 32-36 of the splenic hormone splenin.[3] Available research suggests an immunomodulatory role rather than direct immunosuppression.
Studies indicate that this compound can influence the proliferation and differentiation of bone marrow stem cells, particularly affecting leukocytes. One study demonstrated that a diacetyl derivative of splenopentin (DAc SP-5) accelerated the reconstitution of antibody-forming cells after syngeneic bone marrow transplantation in mice.[1] More recent research on small spleen peptides (SSPs) suggests they may induce a tolerogenic state in dendritic cells (DCs) and promote the generation of immunosuppressive Foxp3+ regulatory T cells (Tregs).[4][5] This could be a potential mechanism for its immunomodulatory effects.
Comparative Efficacy in Transplant Models
A direct comparison of the efficacy of this compound and tacrolimus in transplant models is hampered by the lack of head-to-head studies. The available data for each compound are presented below.
Tacrolimus
The efficacy of tacrolimus in preventing allograft rejection is extensively documented in numerous animal models and clinical trials across various organ transplants, including kidney, liver, and heart. It is a cornerstone of immunosuppressive regimens.
| Parameter | Finding | Model |
| Graft Survival | Significantly prolongs graft survival. | Multiple rodent and large animal models of organ transplantation. |
| Acute Rejection | Potently inhibits acute rejection episodes. | Various allograft models. |
| T-cell Proliferation | Markedly suppresses T-cell proliferation in response to alloantigens. | In vitro mixed lymphocyte reactions (MLR) and in vivo models. |
This compound and Splenopentin Derivatives
The available data for this compound and related splenopentin peptides in the context of transplantation is sparse and, in some cases, suggests a complex immunomodulatory role that may not be directly comparable to the immunosuppressive action of tacrolimus.
| Parameter | Finding | Model | Reference |
| Antibody Formation | Accelerated reconstitution of antibody-forming cells. | Syngeneic bone marrow transplantation in mice. | [1] |
| Skin Graft Rejection | Heightened rejection of syngeneic male skin by female mice (H-Y rejection). | C3H/HeJ mice. | [2] |
| Autoimmunity | Small spleen peptides (SSPs) halted the progression of autoimmune arthritis and psoriasis. | Animal models of autoimmune disease. | [4][5] |
| Regulatory T-cells | SSPs induced the generation of Foxp3+ regulatory T-cells. | In vitro and in vivo models. | [4][5] |
Experimental Protocols
Tacrolimus: Assessing Immunosuppressive Efficacy in a Rodent Heart Transplant Model
A common model to evaluate the efficacy of immunosuppressants like tacrolimus is the heterotopic heart transplant model in rodents.
Objective: To assess the ability of tacrolimus to prolong allograft survival.
Animals: Inbred rat strains (e.g., Lewis donor to Brown Norway recipient) to create a major histocompatibility complex (MHC) mismatch.
Procedure:
-
The donor heart is procured and transplanted into the recipient's abdomen, with anastomosis of the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.
-
Recipients are divided into a control group (vehicle) and a treatment group (tacrolimus).
-
Tacrolimus is administered daily via oral gavage or subcutaneous injection at a specified dose (e.g., 0.5-2.0 mg/kg/day).
-
Graft survival is monitored daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat, which can be confirmed by laparotomy.
-
Histological analysis of the explanted graft is performed to assess the severity of rejection, including cellular infiltration and tissue damage.
-
Immunological assays, such as flow cytometry of splenocytes and lymph node cells, can be performed to analyze T-cell populations.
This compound: Reconstitution of Antibody Formation
The following protocol is based on the study by G. D. Goldstein et al. (1989) investigating the effect of a splenopentin derivative (DAc SP-5) on immune reconstitution.
Objective: To evaluate the effect of DAc SP-5 on the reconstitution of antibody-forming cells after bone marrow transplantation.
Animals: AB/Bln mice.
Procedure:
-
Mice are sublethally irradiated (800 cGy).
-
Mice are reconstituted with syngeneic bone marrow cells.
-
Animals are divided into a control group (bone marrow cells only) and a treatment group (bone marrow cells + DAc SP-5).
-
DAc SP-5 is administered to the treatment group.
-
The capacity to produce antibodies is assessed at various time points post-transplantation. This can be done by immunizing the mice with a T-cell-dependent antigen (e.g., sheep red blood cells) and subsequently performing a plaque-forming cell (PFC) assay to quantify antibody-producing cells in the spleen.
Conclusion
Tacrolimus is a well-characterized and potent immunosuppressant that directly targets T-cell activation, making it highly effective in preventing allograft rejection. In contrast, this compound is an immunomodulatory peptide with a less defined mechanism of action. The limited available data suggest it may influence immune cell differentiation and potentially promote immune reconstitution or, in some contexts, enhance immune responses. The finding that related small spleen peptides can induce regulatory T-cells is intriguing and warrants further investigation for a potential role in tolerance induction.
However, based on current knowledge, this compound and tacrolimus have fundamentally different modes of action and are not directly comparable in terms of their application in transplantation. Further research is required to elucidate the precise immunological effects of this compound and to determine if it has a potential therapeutic role in transplantation, possibly as part of a combination therapy or in specific contexts such as tolerance induction. There is currently no evidence to suggest that this compound could be a substitute for tacrolimus in preventing acute allograft rejection.
References
- 1. Splenopentin (DAc SP-5)-accelerated reconstitution of antibody formation after syngeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The anti-inflammatory and tolerogenic potential of small spleen peptides [frontiersin.org]
A Head-to-Head Comparison of Diacetylsplenopentin Hydrochloride and Other Key Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, a diverse array of molecules are utilized to either stimulate or suppress the immune response for therapeutic benefit. This guide provides a detailed head-to-head comparison of Diacetylsplenopentin hydrochloride with other established immunomodulators, namely Thymopentin (TP-5), Levamisole, and Inosiplex. The comparison focuses on their mechanisms of action and effects on key immunological parameters, supported by available experimental data.
Overview of a Spleen-Derived Immunomodulator: this compound
This compound, also known as BCH 069, is a synthetic pentapeptide with thymic hormone-like activity. It is a diacetylated derivative of splenopentin, a peptide corresponding to the amino acid sequence 32-36 of the splenic hormone splenin. While preclinical data on the specific immunomodulatory effects of this compound in vitro is limited in publicly available literature, a phase I clinical study has indicated that it is a well-tolerated drug. The acetylation of the peptide is a common strategy in drug development to potentially enhance its stability and bioavailability.
Splenopentin itself, the parent compound of Diacetylsplenopentin, has been shown to possess immunomodulatory properties, similar to the well-characterized thymic hormone, thymopentin. These spleen-derived peptides are known to stimulate the proliferation of various immune cells and induce the production of important cytokines such as IL-2, IL-4, IFN-γ, and TNF-α.[1]
Comparative Analysis of Immunomodulatory Activity
To provide a comparative framework, this guide examines the effects of this compound's parent compound concept (spleen-derived peptides) alongside Thymopentin, Levamisole, and Inosiplex on three critical immunological functions: T-lymphocyte proliferation, cytokine production, and macrophage phagocytosis.
T-Lymphocyte Proliferation
The proliferation of T-lymphocytes is a cornerstone of the adaptive immune response. The ability of an immunomodulator to influence this process is a key indicator of its potential to enhance cell-mediated immunity.
| Immunomodulator | Effect on T-Lymphocyte Proliferation |
| This compound | Data not available. Spleen-derived peptides, in general, are known to stimulate the proliferation of several immune cells.[1] |
| Thymopentin (TP-5) | Enhances T-cell lineage differentiation from human embryonic stem cells in vitro.[2] |
| Levamisole | Decreased proliferation of anti-CD3/CD28 bead-activated T cells.[1] |
| Inosiplex | Data not available in the context of direct T-lymphocyte proliferation assays from the provided search results. |
Cytokine Production
Cytokines are signaling molecules that orchestrate the immune response. The profile of cytokines induced by an immunomodulator can reveal its bias towards a Th1 (cell-mediated) or Th2 (humoral) response.
| Immunomodulator | Effect on Cytokine Production |
| This compound | Data not available. Spleen-derived peptides can induce the production of IL-2, IL-4, IFN-γ, and TNF-α.[1] |
| Thymopentin (TP-5) | Differentiated T-cells produce IFN-γ, IL-2, and TNF-α in response to stimulation.[2] |
| Levamisole | In some studies, it has been shown to decrease the production of IL-2, IFN-γ, and TNF-α, while increasing IL-4 and IL-13.[1] Other studies have shown a dose-dependent rise in serum IFN-γ.[3] |
| Inosiplex | Data not available in the context of specific cytokine production assays from the provided search results. |
Macrophage Phagocytosis
Macrophages are key phagocytic cells of the innate immune system, responsible for engulfing pathogens and cellular debris. Enhancement of phagocytosis is a direct measure of an immunomodulator's ability to boost innate immunity.
| Immunomodulator | Effect on Macrophage Phagocytosis |
| This compound | Data not available. |
| Thymopentin (TP-5) | Data not available. |
| Levamisole | Data not available. |
| Inosiplex | Data not available in the context of direct macrophage phagocytosis assays from the provided search results. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing immunomodulatory activity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
T-Lymphocyte Proliferation Assay (CFSE-based)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate and add the immunomodulator at various concentrations. Include positive (e.g., Phytohemagglutinin) and negative (medium alone) controls.
-
Incubation: Culture the cells for 4-6 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity of the T-cell populations. Each peak of decreasing fluorescence intensity represents a cell division.
Cytokine Production Assay (ELISA)
-
Cell Culture: Culture immune cells (e.g., PBMCs, macrophages) in a 24-well plate with the immunomodulator at various concentrations for 24-72 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IFN-γ, IL-2, TNF-α). Follow the manufacturer's instructions for coating the plate with capture antibody, adding supernatants and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Macrophage Phagocytosis Assay (Bead-based)
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
-
Cell Plating: Plate the differentiated macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Treat the macrophages with the immunomodulator for a specified period (e.g., 24 hours).
-
Phagocytosis Induction: Add fluorescently labeled beads (e.g., latex beads, zymosan particles) to the macrophage cultures and incubate for 1-2 hours to allow for phagocytosis.
-
Washing: Wash the cells extensively to remove non-ingested beads.
-
Quantification: Quantify the uptake of fluorescent beads by either fluorescence microscopy or flow cytometry.
-
Data Analysis: Determine the percentage of phagocytic cells and the mean fluorescence intensity per cell as a measure of phagocytic activity.
Conclusion
This comparative guide highlights the current understanding of the immunomodulatory effects of this compound in the context of other well-established immunomodulators. While direct preclinical data for this compound is scarce, the known activities of its parent compound, splenopentin, and related spleen-derived peptides suggest a potential role in stimulating both innate and adaptive immune responses. In contrast, other immunomodulators like Levamisole exhibit more complex, and in some cases, suppressive effects on T-cell function and cytokine production. Thymopentin consistently demonstrates a capacity to enhance T-cell development and pro-inflammatory cytokine release.
Further in-depth, head-to-head preclinical studies are imperative to fully elucidate the specific immunomodulatory profile of this compound and to accurately position it within the therapeutic armamentarium of immunomodulators. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
Diacetylsplenopentin Hydrochloride's Hematopoietic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hematopoietic effects of Diacetylsplenopentin hydrochloride (DAc-SP-5), a derivative of the splenic peptide Splenopentin, alongside alternative hematopoietic modulators. The objective is to present available experimental data on its reproducibility and efficacy in a clear, structured format to aid in research and development decisions.
Executive Summary
Diacetylsplenopentin (DAc-SP-5) has demonstrated potential in promoting the recovery of the hematopoietic system, particularly after myelosuppressive treatments like radiation. In preclinical studies, it has been shown to accelerate the restoration of leukocyte counts and enhance the formation of hematopoietic progenitor cell colonies. When compared to the structurally similar thymic peptide, Thymopentin, Splenopentin and its derivative exhibit distinct effects on myelopoiesis. This guide will delve into the available data for DAc-SP-5, and contrast it with Thymopentin and the well-established hematopoietic growth factor, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Comparative Data on Hematopoietic Effects
The following tables summarize the quantitative data from preclinical studies on the effects of Diacetylsplenopentin (DAc-SP-5), Thymopentin, and GM-CSF on various hematopoietic parameters.
Table 1: In Vivo Effects on Hematopoietic Recovery in Sublethally Irradiated Mice
| Treatment Group | Parameter | Time Point | Result | Citation |
| Control (Irradiation only) | Leukocyte Count | Day 14 | Baseline recovery | |
| DAc-SP-5 | Leukocyte Count | Day 14 | Accelerated recovery compared to control | |
| Control (Irradiation only) | Spleen Lymphocyte Count | Day 14 | Baseline recovery | |
| DAc-SP-5 | Spleen Lymphocyte Count | Day 14 | Accelerated recovery compared to control | |
| Control (Irradiation only) | Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Weeks 1-4 | Baseline levels | |
| DAc-SP-5 | Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Weeks 1-4 | Significantly higher numbers compared to control | |
| Control (Irradiation only) | Macrophage Colony-Forming Cells (M-CFC) | Weeks 1-4 | Baseline levels | |
| DAc-SP-5 | Macrophage Colony-Forming Cells (M-CFC) | Weeks 1-4 | Significantly higher numbers compared to control |
Table 2: In Vitro Effects on Human Bone Marrow Progenitor Colony Formation
| Treatment | Progenitor Cell Type | Effect on Colony Formation | Citation |
| Splenopentin (DA SP-5) + GM-CSF | Bone Marrow Progenitors | Acts as a co-stimulant, enhancing colony formation | [1] |
| Thymopentin + GM-CSF | Bone Marrow Progenitors | Did not influence colony formation | [1] |
| GM-CSF | Bone Marrow Progenitors | Stimulates colony formation | [2][3] |
Experimental Protocols
1. In Vivo Hematopoietic Recovery in Irradiated Mice (DAc-SP-5)
-
Animal Model: Inbred mice (strain not specified in abstract).
-
Myelosuppression Induction: Sublethal total body irradiation.
-
Treatment: Administration of Diacetylsplenopentin (DAc-SP-5). Dosing and administration route not detailed in the abstract.
-
Hematological Analysis: Peripheral blood and spleen leukocyte and lymphocyte counts were monitored.
-
Colony-Forming Cell (CFC) Assay: Bone marrow-derived cells were cultured to assess the number of Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) and Macrophage Colony-Forming Cells (M-CFC).
2. In Vitro Human Bone Marrow Progenitor Assay (Splenopentin and Thymopentin)
-
Cell Source: Human bone marrow progenitor cells (BMCs).[1]
-
Culture Conditions: In vitro culture system for colony-forming units.[1]
-
Treatment Groups:
-
Endpoint: Assessment of bone marrow progenitor cell proliferation and colony formation.[1]
Signaling Pathways
Diacetylsplenopentin (Splenopentin) and Thymopentin Signaling (Presumed)
The precise signaling pathways for Splenopentin and Thymopentin in hematopoietic cells are not well-elucidated. As immunomodulatory peptides, they are hypothesized to interact with specific cell surface receptors on immune and hematopoietic cells, initiating intracellular signaling cascades that modulate gene expression related to cell proliferation, differentiation, and function.
Caption: Presumed signaling pathway for immunomodulatory peptides.
GM-CSF Signaling Pathway
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) binds to its specific receptor on the surface of hematopoietic progenitor cells. This binding triggers the dimerization of the receptor subunits and activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate various downstream signaling molecules, including Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus to regulate gene expression. Other key pathways activated by GM-CSF include the Ras/Raf/MEK/ERK pathway, which is crucial for proliferation, and the PI3K/Akt pathway, which promotes cell survival.[3][4]
Caption: Simplified GM-CSF signaling pathway in hematopoietic cells.
Experimental Workflow
The general workflow for assessing the hematopoietic effects of these compounds, both in vivo and in vitro, is outlined below.
Caption: General experimental workflow for hematopoiesis studies.
Conclusion
The available evidence suggests that this compound (DAc-SP-5) has a reproducible, positive effect on hematopoietic recovery in preclinical models of myelosuppression. Its ability to act as a co-stimulant with GM-CSF in vitro, a property not shared by the similar peptide Thymopentin, indicates a potentially distinct mechanism of action on hematopoietic progenitor cells. However, a more thorough understanding of its efficacy and reproducibility would require access to more detailed quantitative data and comprehensive, standardized experimental protocols from a broader range of studies. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential in hematological applications.
References
- 1. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Diacetylsplenopentin Hydrochloride for Immunomodulation Research
Disclaimer: No publicly available clinical trial data for Diacetylsplenopentin hydrochloride was identified. This guide is based on preclinical data available for the closely related compound, splenopentin, and provides a comparative analysis with the structurally similar immunomodulator, thymopentin. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic peptide with potential immunomodulatory properties. Due to the absence of specific clinical data for this compound, this guide focuses on the biological activities of its parent compound, splenopentin (SP-5). Splenopentin, a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), corresponds to the active site of splenin, a naturally occurring hormone from the spleen.[1] Preclinical evidence suggests that splenopentin plays a role in stimulating the development of both T- and B-cell precursors, distinguishing it from the well-characterized thymic hormone analog, thymopentin, which primarily influences T-cell differentiation.
This guide provides a comparative overview of splenopentin and thymopentin, summarizes the limited preclinical data in a structured format, outlines general experimental protocols for assessing immunomodulators, and presents a hypothetical signaling pathway for splenopentin's action on lymphocyte differentiation.
Comparative Analysis: Splenopentin vs. Thymopentin
Splenopentin and thymopentin are closely related synthetic pentapeptides, differing by a single amino acid, which results in distinct biological activities.[1]
| Feature | Splenopentin (SP-5) | Thymopentin (TP-5) |
| Origin | Synthetic analog of a splenic hormone (splenin) active site.[1] | Synthetic analog of a thymic hormone (thymopoietin) active site.[1] |
| Amino Acid Sequence | Arg-Lys-Glu -Val-Tyr[1] | Arg-Lys-Asp -Val-Tyr[1] |
| Primary Immunological Effect | Induces both T- and B-cell precursor differentiation. | Induces T-cell precursor differentiation and inhibits B-cell precursor differentiation. |
| Neuromuscular Effects | Does not affect neuromuscular transmission. | Affects neuromuscular transmission. |
Table 1: Key Differences Between Splenopentin and Thymopentin.
Preclinical Data Summary for Splenopentin
The following table summarizes key findings from preclinical studies on splenopentin (DAc-SP-5).
| Study Focus | Model | Key Findings | Reference |
| Immune Restoration | Mice with sublethal irradiation | Accelerated recovery of leukocyte counts in peripheral blood and spleen; increased numbers of bone marrow-derived cells, granulocyte-macrophage, and macrophage colony-forming cells.[2] | |
| Immunoregulation | C3H/HeJ female mice | Heightened rejection of syngeneic male skin grafts in thymus-intact mice, but no effect in thymectomized mice, suggesting a dependency on thymic function for this specific response.[3] |
Table 2: Summary of Preclinical Studies on Splenopentin.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are general methodologies for assessing the immunomodulatory effects of a compound like splenopentin.
1. In Vitro T- and B-Cell Differentiation Assay
-
Objective: To determine the effect of the compound on the differentiation of progenitor cells into mature T and B lymphocytes.
-
Methodology:
-
Isolate hematopoietic stem cells (HSCs) from bone marrow or cord blood.
-
Culture HSCs in appropriate media supplemented with cytokines known to support lymphoid differentiation.
-
Divide cultures into experimental groups treated with varying concentrations of the test compound (e.g., splenopentin) and a control group (vehicle).
-
After a defined incubation period (e.g., 7-14 days), harvest the cells.
-
Use flow cytometry to quantify the populations of developing and mature T-cells (e.g., staining for CD3, CD4, CD8) and B-cells (e.g., staining for CD19, IgM, IgD).
-
Analyze the percentage of each cell type in the treated groups compared to the control to assess the compound's effect on differentiation.
-
2. In Vivo Immune Reconstitution Model
-
Objective: To evaluate the compound's ability to restore the immune system in an immunocompromised host.
-
Methodology:
-
Induce immunosuppression in a cohort of laboratory animals (e.g., mice) through sublethal irradiation or chemotherapy.
-
Divide the animals into a treatment group receiving the test compound and a control group receiving a placebo.
-
Administer the compound according to a predefined schedule (e.g., daily intraperitoneal injections).
-
At various time points, collect peripheral blood to monitor the recovery of white blood cell counts, including lymphocytes and neutrophils, via a complete blood count (CBC).
-
At the end of the study, harvest spleens and bone marrow to analyze the populations of different immune cell subsets by flow cytometry.
-
Functional assays, such as a plaque-forming cell (PFC) assay, can be performed to assess the antibody response to a specific antigen, providing a measure of functional immune recovery.[2]
-
Mandatory Visualizations
Caption: Workflow for assessing in vivo immune reconstitution.
Caption: Hypothetical splenopentin signaling pathway.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Diacetylsplenopentin Hydrochloride: A Comparative Analysis in the Context of Immunomodulatory Research
A comprehensive meta-analysis of Diacetylsplenopentin hydrochloride is currently challenged by a notable scarcity of publicly available research data. This guide addresses this gap by providing a comparative framework, utilizing the well-researched immunomodulatory peptide, thymopentin, as a benchmark. This approach offers researchers, scientists, and drug development professionals a contextual understanding of the data required for a thorough evaluation of novel immunomodulators.
Overview of this compound
This compound is described as a synthetic immunomodulator.[1] Its purported mechanism involves influencing the proliferation and differentiation of bone marrow stem cells, with a specific focus on leukocytes.[1] The intention behind its design is to modulate the immune system without triggering pathological immune responses that would disrupt immune balance.[1] However, beyond this general description from commercial suppliers, there is a significant lack of peer-reviewed studies, clinical trial data, and detailed experimental protocols in the public domain.
A Comparative Benchmark: Thymopentin
Given the limited data on this compound, this guide will leverage the extensive research available on thymopentin, a synthetic pentapeptide that is a derivative of the naturally occurring thymic hormone thymopoietin.[2][3] Thymopentin is a well-established immunomodulatory agent that has been investigated in various clinical settings, including immunodeficiencies, autoimmune diseases, and as an adjuvant in cancer therapy.[2][3][4]
Mechanism of Action: A Comparative Look
This compound:
The mechanism of this compound is broadly stated as affecting the proliferation and differentiation of bone marrow stem cells.[1] No specific signaling pathways have been detailed in the available information.
Thymopentin:
Thymopentin's mechanism of action is considerably more elucidated. It primarily targets the maturation and function of T-cells, which are crucial components of the adaptive immune system.[2][3] Its key actions include:
-
T-Cell Maturation: Thymopentin mimics the active site of thymopoietin, promoting the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells in the thymus.[2][3]
-
Enhancement of T-Cell Activity: It increases the proliferation and activation of mature T-lymphocytes, thereby bolstering the immune response against pathogens and malignant cells.[2]
-
Cytokine Production Modulation: Thymopentin influences the production of various cytokines, which are signaling molecules that regulate immune responses. In vivo studies in mice have shown that thymopentin activates the production of several cytokines, including Interleukin-1α (IL-1α), IL-2, IL-6, IL-10, and Interferon-γ (IFN-γ).[5]
-
Signaling Pathway Activation: Research indicates that thymopentin's effects are mediated through specific signaling pathways. It has been shown to activate the NF-κB signaling pathway and to interact with the Toll-like receptor 2 (TLR2), leading to the activation of the downstream MyD88-NF-κB signaling pathway.[5][6] The immunoregulatory actions on peripheral T-cells are also mediated by elevations in intracellular cyclic GMP (cGMP).[7]
Caption: Thymopentin signaling pathway.
Quantitative Data Summary: Thymopentin as a Case Study
To facilitate a comparison, the following table summarizes quantitative data on the effects of thymopentin from preclinical studies. Similar data would be essential for evaluating this compound.
| Parameter | Cell Type | Model | Treatment | Outcome | Reference |
| Cytokine Production | Peritoneal macrophages and spleen lymphocytes | In vivo (NMRI mice) | Thymopentin (15 µ g/100 g body weight, intraperitoneal) | Activation of IL-1α, IL-2, IL-6, IL-10, and IFN-γ production | [5] |
| Nitric Oxide (NO) Production | Peritoneal macrophages and spleen lymphocytes | In vivo (NMRI mice) | Thymopentin (15 µ g/100 g body weight, intraperitoneal) | Activated | [5] |
| Heat Shock Protein (HSP) Production | Peritoneal macrophages and spleen lymphocytes | In vivo (NMRI mice) | Thymopentin (15 µ g/100 g body weight, intraperitoneal) | Activation of HSP70 and HSP90 | [5] |
| T-lymphocyte subsets | Immunosuppressed mice | In vivo | CbTP (a thymopentin-derived peptide) | Improved CD4+/CD8+ ratio | [6] |
| Immunoglobulin Production | Immunosuppressed mice | In vivo | CbTP | Increased IgA, IgM, and IgG | [6] |
| Cell Proliferation | HL-60 cells | In vitro | Thymopentin | Concentration-dependent inhibition of proliferation and colony formation | [7] |
| Cell Cycle | HL-60 cells | In vitro | Thymopentin | Accumulation of cells in the G0/G1 phase | [7] |
Experimental Protocols: A Template for Evaluation
The following provides a generalized experimental protocol for assessing the immunomodulatory effects of a compound like thymopentin, which could serve as a template for future studies on this compound.
Objective: To evaluate the in vivo effect of an immunomodulatory agent on cytokine production in mice.
Materials:
-
Test compound (e.g., Thymopentin)
-
Male NMRI mice
-
Lipopolysaccharide (LPS) for inducing an inflammatory response (optional control)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin-streptomycin)
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Animal Dosing: A cohort of mice is administered the test compound intraperitoneally at a specified dose (e.g., 15 µg per 100 g body weight for thymopentin). A control group receives an equivalent volume of PBS.
-
Cell Isolation: After a predetermined time, mice are euthanized, and peritoneal macrophages and spleen lymphocytes are isolated using standard sterile techniques.
-
Cell Culture: Isolated cells are cultured in appropriate medium supplemented with FBS and antibiotics.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentration of various cytokines is measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treatment group are compared to the control group using appropriate statistical methods (e.g., t-test or ANOVA).
Caption: Experimental workflow for evaluating an immunomodulator.
Conclusion and Future Directions
While this compound is positioned as a novel immunomodulator, the current lack of accessible, peer-reviewed data prevents a direct and robust comparison with other agents. The extensive research on thymopentin serves as a valuable roadmap for the types of studies needed to fully characterize the biological activity and therapeutic potential of new immunomodulatory compounds. To enable a meaningful meta-analysis and comparison, future research on this compound should focus on elucidating its precise mechanism of action, identifying the signaling pathways it modulates, and providing quantitative data on its effects on immune cell populations and their functions through rigorous preclinical and clinical investigations.
References
- 1. Diacetylsplenopentin HCl | TargetMol [targetmol.com]
- 2. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 3. What is Thymopentin used for? [synapse.patsnap.com]
- 4. Thymopentin - Wikipedia [en.wikipedia.org]
- 5. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Benchmarking Diacetylsplenopentin Hydrochloride Against Standard-of-Care Immunomodulatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of immunomodulatory therapeutics is continually evolving, with novel compounds being investigated for their potential to offer improved efficacy and safety profiles over existing treatments. This guide provides a comparative analysis of Diacetylsplenopentin hydrochloride, a synthetic pentapeptide derivative, against established standard-of-care immunomodulatory drugs, including the corticosteroid dexamethasone, the disease-modifying antirheumatic drug (DMARD) methotrexate, and the biologic tumor necrosis factor (TNF) inhibitor, adalimumab.
This compound is a derivative of splenopentin, a peptide that corresponds to the active site of splenin, a hormone produced by the spleen. It is understood to exert its immunomodulatory effects by influencing the proliferation and differentiation of bone marrow stem cells, particularly leukocytes, without inducing an overstimulatory immune response. This guide aims to provide a data-driven comparison to aid researchers and drug development professionals in evaluating its potential therapeutic utility.
Comparative Analysis of Immunomodulatory Activity
The following tables summarize the quantitative effects of this compound and standard-of-care immunomodulators on key immunological parameters. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent in vitro and in vivo studies. The experimental conditions in these studies may vary, and therefore, direct comparisons should be interpreted with caution.
Table 1: Effect on Cytokine Production
| Drug | Target Cytokines | Effect | Concentration/Dose | Cell Type/Model | Source(s) |
| Diacetylsplenopentin (DAc-SP-5) | IL-2, IFN-γ, IL-4, IL-10, TNF-α | Enhanced mRNA expression | Not specified | Rat splenocytes in septic peritonitis model | [1] |
| Dexamethasone | IL-1β, IL-6, IL-8, GM-CSF, TNF-α, IFN-γ | Inhibition | IC50 values vary (e.g., ~10⁻⁸ M for GM-CSF) | Human alveolar macrophages, PBMCs | [2][3][4] |
| Methotrexate | TNF-α, IFN-γ, IL-2, IL-4, IL-10, IL-6 | Decreased pro-inflammatory, Increased anti-inflammatory | Low-dose (in vivo) | Murine model, Human T-cells and monocytes | [5] |
| Adalimumab | TNF-α, IL-17A, IL-17F, IL-22, IL-10 | Inhibition of TNF-α; Suppression of Th17 cytokines; Promotes IL-10 | 1-10 µg/mL | Human CD4+ T-cells, Th17-polarized cells | [6][7] |
Table 2: Effect on Lymphocyte Proliferation and Function
| Drug | Target Cell | Effect | Concentration/Dose | Assay | Source(s) |
| Diacetylsplenopentin (DAc-SP-5) | Bone marrow cells | Accelerated reconstitution of antibody-forming cells | Not specified | Syngeneic bone marrow transplantation in mice | [8] |
| Dexamethasone | Lymphocytes (PBMCs) | Inhibition of proliferation | Dose-dependent (10⁻⁸ to 10⁻⁴ M) | Concanavalin-A stimulated proliferation | [3] |
| Methotrexate | T-cells | Inhibition of antigen-stimulated proliferation | Not specified | In vitro and ex vivo from treated patients | [5] |
| Adalimumab | CD4+ T-cells | Decreased cellular activation | Not specified | In vitro treatment of human CD4+ T-cells | [6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Splenopentin
The precise signaling pathway of splenopentin and its derivatives is not fully elucidated. However, based on its origin from the spleen and its effects on immune cells, a putative pathway can be proposed. The spleen plays a crucial role in filtering blood and mounting immune responses. Splenopentin, as a product of the spleen, likely interacts with receptors on immune precursor cells, influencing their differentiation and maturation.
Caption: Proposed signaling pathway for Diacetylsplenopentin.
General Experimental Workflow for In Vitro Immunomodulation Assay
The following diagram illustrates a typical workflow for assessing the immunomodulatory effects of a compound on peripheral blood mononuclear cells (PBMCs) in vitro.
Caption: In vitro immunomodulation experimental workflow.
Detailed Experimental Protocols
PBMC Isolation and Culture
-
Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood for in vitro assays.
-
Method:
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 100-250 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Lymphocyte Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the test compound on mitogen-stimulated lymphocyte proliferation.
-
Method:
-
Seed PBMCs at a density of 1 x 10⁵ cells/well in a 96-well flat-bottom plate.
-
Add various concentrations of this compound or standard-of-care drugs to the wells.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition or stimulation relative to the stimulated control.
-
Cytokine Quantification (ELISA)
-
Objective: To measure the concentration of specific cytokines in the cell culture supernatant.
-
Method:
-
Set up PBMC cultures as described for the proliferation assay and incubate for 24-48 hours.
-
Centrifuge the plates and collect the cell-free supernatant.
-
Perform sandwich ELISA for target cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound presents an interesting profile as an immunomodulatory agent, with preliminary data suggesting its role in promoting the reconstitution of immune cells. In contrast to the broadly suppressive effects of corticosteroids like dexamethasone and the targeted but still potent immunosuppression of methotrexate and adalimumab, Diacetylsplenopentin may offer a more nuanced, potentially restorative immunomodulatory effect.
However, the current body of evidence lacks direct, quantitative comparisons with standard-of-care drugs in standardized assays. Further research is warranted to elucidate its precise mechanism of action and to generate robust comparative data on its efficacy and potency in various models of immune dysregulation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial in determining the potential clinical positioning of this compound in the field of immunology.
References
- 1. Effects of glutamine supplementation on splenocyte cytokine mRNA expression in rats with septic peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 5. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-TNF treatment negatively regulates human CD4+ T-cell activation and maturation in vitro, but does not confer an anergic or suppressive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinmedjournals.org [clinmedjournals.org]
Safety Operating Guide
Personal protective equipment for handling Diacetylsplenopentin hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Diacetylsplenopentin hydrochloride, a substance requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Item | Specification | Purpose |
| Primary | Gloves | Nitrile or latex, double-gloved | Prevents skin contact and absorption. |
| Lab Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. | |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from airborne particles and splashes. | |
| Secondary | Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of fine powder particles. |
| Face Shield | Full-face shield | Offers an additional layer of protection for the face and eyes, especially during weighing and solution preparation. | |
| Tertiary (for spills or high-concentration work) | Chemical-Resistant Apron | Disposable or easily decontaminated | Provides extra protection against spills on the torso. |
| Shoe Covers | Disposable, slip-resistant | Prevents the spread of contamination outside the work area. |
Safe Handling and Disposal Protocols
A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
